molecular formula C5H3ClN2O3 B1583210 3-Chloro-2-hydroxy-5-nitropyridine CAS No. 22353-38-4

3-Chloro-2-hydroxy-5-nitropyridine

Cat. No.: B1583210
CAS No.: 22353-38-4
M. Wt: 174.54 g/mol
InChI Key: GTOXJMNILNYXLE-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-5-nitropyridine is a useful research compound. Its molecular formula is C5H3ClN2O3 and its molecular weight is 174.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 349953. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GTOXJMNILNYXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319731
Record name 3-chloro-2-hydroxy-5-nitropyridine
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Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22353-38-4
Record name 3-Chloro-5-nitro-2(1H)-pyridinone
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Record name 22353-38-4
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Record name 3-chloro-2-hydroxy-5-nitropyridine
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Record name 3-Chloro-5-nitro-2-pyridone
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Foundational & Exploratory

3-Chloro-2-hydroxy-5-nitropyridine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of this compound (CAS No: 22353-38-4), a key chemical intermediate in the pharmaceutical and agrochemical industries.[1][2] The document outlines a common two-step synthetic pathway, beginning with the nitration of 2-hydroxypyridine to form the intermediate 2-hydroxy-5-nitropyridine, followed by its regioselective chlorination. This guide emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and addresses critical safety and handling considerations. The content is structured to serve as a practical resource for laboratory-scale synthesis and process development.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative whose structural arrangement of functional groups—hydroxyl, chloro, and nitro—makes it a valuable building block for creating more complex molecules.[1][2] Its applications are prominent in the development of novel pharmaceutical agents and in the synthesis of specialized dyes and pigments.[2]

The synthesis strategy detailed herein proceeds in two primary stages:

  • Nitration: An electrophilic aromatic substitution reaction to introduce a nitro group at the C5 position of the 2-hydroxypyridine ring.

  • Chlorination: A subsequent regioselective electrophilic aromatic substitution to install a chlorine atom at the C3 position.

This pathway is favored for its reliance on accessible starting materials and well-understood reaction classes.

Synthesis_Overview Start 2-Hydroxypyridine Intermediate 2-Hydroxy-5-nitropyridine Start->Intermediate Nitration (HNO₃ / H₂SO₄) Final This compound Intermediate->Final Chlorination (e.g., SO₂Cl₂) Workup_Flowchart cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_isolation Isolation & Purification ReactionMixture Reaction Mixture in Acetonitrile Quench Quench with Ice/Water ReactionMixture->Quench Neutralize Neutralize with NaHCO₃ (aq) Quench->Neutralize Precipitate Precipitation of Crude Product Neutralize->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Recrystallize Recrystallization (Optional) Dry->Recrystallize FinalProduct Pure Final Product Recrystallize->FinalProduct

References

synthesis of 3-Chloro-2-hydroxy-5-nitropyridine from 2-amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxy-5-nitropyridine

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of this compound, a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We will begin by analyzing the proposed synthetic route from 2-amino-5-chloropyridine, elucidating the mechanistic challenges that render it impractical. Subsequently, a validated and more efficient two-stage pathway is presented in detail. This preferred route involves the initial synthesis of the key intermediate, 2-hydroxy-5-nitropyridine, followed by a regioselective chlorination at the C-3 position. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed protocols, and a robust discussion of the underlying chemical principles and safety considerations.

Strategic Analysis of Synthetic Pathways

A preliminary evaluation of synthesizing this compound directly from 2-amino-5-chloropyridine reveals significant chemical hurdles. The proposed transformation would require a diazotization-hydroxylation followed by nitration.

  • Diazotization and Hydroxylation: 2-amino-5-chloropyridine can be converted to 2-hydroxy-5-chloropyridine via the formation of a diazonium salt, followed by hydrolysis.[3][4] This step is chemically sound.

  • Subsequent Nitration: The critical issue arises during the nitration of the 2-hydroxy-5-chloropyridine intermediate. The hydroxyl group at C-2 is a strongly activating ortho,para-director, while the chloro group at C-5 is a deactivating ortho,para-director. The hydroxyl group's influence is dominant, directing electrophilic attack to the C-3 and C-6 positions. This would preferentially yield 5-chloro-2-hydroxy-3-nitropyridine, not the desired this compound. The migration of the chlorine atom from the C-5 to the C-3 position is not feasible under these reaction conditions.

Therefore, a more logical and efficient strategy is required. The recommended approach, detailed below, builds the molecule by first establishing the hydroxy and nitro groups in their correct positions (2 and 5, respectively) and then introducing the chlorine atom at the desired C-3 position.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis 2-Aminopyridine 2-Aminopyridine 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2-Aminopyridine->2-Amino-5-nitropyridine Nitration 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine 2-Amino-5-nitropyridine->2-Hydroxy-5-nitropyridine Diazotization & Hydrolysis This compound This compound 2-Hydroxy-5-nitropyridine->this compound Regioselective Chlorination

Figure 1: Recommended two-stage synthetic workflow.

Part I: Synthesis of the Key Intermediate: 2-Hydroxy-5-nitropyridine

The synthesis of this crucial intermediate is most reliably achieved from 2-aminopyridine through a two-step process involving nitration and subsequent diazotization/hydrolysis.[5]

Step 2.1: Nitration of 2-Aminopyridine

The introduction of a nitro group onto the pyridine ring is accomplished using a mixed acid nitration. The amino group directs the substitution to the C-5 position.

Protocol:

  • Prepare a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) in a flask equipped with a stirrer and thermometer, maintaining the temperature below 10°C in an ice bath.

  • Slowly add 2-aminopyridine to the stirred nitrating mixture, ensuring the temperature does not exceed 30°C.[6]

  • After the addition is complete, allow the reaction to proceed for several hours at room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the solution carefully with an aqueous base (e.g., NaOH or NH₄OH) to complete precipitation.

  • Filter the resulting solid, wash with cold water, and dry to yield 2-amino-5-nitropyridine.

Step 2.2: Diazotization and Hydrolysis of 2-Amino-5-nitropyridine

This step converts the amino group into a hydroxyl group via a thermally labile diazonium salt intermediate. This reaction is a classic example of a Sandmeyer-type transformation.[7][8]

G 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Diazonium_Salt [5-Nitro-pyridin-2-yl]diazonium Salt (Unstable Intermediate) 2-Amino-5-nitropyridine->Diazonium_Salt + NaNO2, H2SO4 (0-5 °C) 2-Hydroxy-5-nitropyridine 2-Hydroxy-5-nitropyridine Diazonium_Salt->2-Hydroxy-5-nitropyridine + H2O, Heat (Δ)

Figure 2: Conversion of the amino group to a hydroxyl group.

Protocol:

  • Dissolve 2-amino-5-nitropyridine in a suitable aqueous acid, such as dilute sulfuric acid, and cool the mixture to 0-5°C in an ice-salt bath.[9][10]

  • Prepare a solution of sodium nitrite (NaNO₂) in water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution with vigorous stirring. The temperature must be strictly maintained below 5°C to prevent premature decomposition of the diazonium salt.[11]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).[9]

  • To effect hydrolysis, slowly heat the reaction mixture to 50-60°C. Nitrogen gas will evolve as the diazonium group is replaced by a hydroxyl group.[4]

  • Maintain heating until gas evolution ceases.

  • Cool the reaction mixture to room temperature, which should cause the 2-hydroxy-5-nitropyridine product to precipitate.

  • Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Part II: Regioselective Chlorination of 2-Hydroxy-5-nitropyridine

The final step involves the electrophilic chlorination of the intermediate. The electronic properties of the substituted pyridine ring selectively direct the incoming chlorine atom to the C-3 position.

Mechanism of Regioselectivity

The regiochemical outcome of this reaction is governed by the combined directing effects of the substituents:

  • -OH group (at C-2): A powerful activating, ortho,para-director. It strongly activates the C-3 and C-6 positions for electrophilic attack.

  • -NO₂ group (at C-5): A strong deactivating, meta-director. Relative to its own position, it directs incoming electrophiles to the C-3 position.

  • Pyridine Nitrogen: An electron-withdrawing atom that deactivates the ring, particularly at the ortho (C-2, C-6) and para (C-4) positions.

The C-3 position is uniquely favored, as it is activated by the hydroxyl group and is the meta-position relative to the nitro group. This convergence of directing effects leads to a highly regioselective chlorination.

G cluster_directing Directing Effects on Intermediate Intermediate 2-Hydroxy-5-nitropyridine Product This compound Intermediate->Product   + Chlorinating Agent (e.g., aq. NaClO3, H+) C3 C-3 OH_effect -OH activates (ortho) OH_effect->C3 NO2_effect -NO2 directs (meta) NO2_effect->C3

Figure 3: Regioselective chlorination at the C-3 position.
Protocol for Chlorination

A reliable method for this transformation utilizes an aqueous solution of sodium chlorate.[12]

  • Suspend 2-hydroxy-5-nitropyridine in water in a reaction vessel.

  • Slowly and dropwise, add an aqueous solution of sodium chlorate (NaClO₃).

  • The reaction is typically maintained at a moderately elevated temperature, for example, 50°C, with continued stirring for approximately 1 hour to ensure completion.[12]

  • Upon completion, cool the reaction mixture to 0°C to precipitate the final product.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum.

Quantitative Data and Characterization

The successful synthesis of the target compound should be verified through standard analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₃ClN₂O₃[2]
Molecular Weight 174.54 g/mol PubChem
Appearance Powder / Crystalline Solid[2]
CAS Number 22353-38-4[2]

Safety and Hazard Management

The described synthetic pathway involves hazardous materials and reactions that demand strict safety protocols.

  • Diazotization: Diazonium salts, especially in solid form, are notoriously unstable and can be explosive.[9][13] They are sensitive to shock, friction, and heat. Cardinal Rule: Never isolate the diazonium salt intermediate. Always generate and use it in situ in a cold solution (<5°C).[11][14] Ensure proper venting as nitrogen gas is evolved.

  • Nitrating Agents: The "mixed acid" (concentrated nitric and sulfuric acids) is extremely corrosive and a powerful oxidizing agent.[15] Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield. Reactions are highly exothermic and require careful temperature control.

  • Chlorinating Agents: Reagents like sodium chlorate are strong oxidizers. Avoid contact with combustible materials.

Table 2: Key Reagent Hazard Summary

ReagentPrimary HazardsHandling Precautions
Conc. H₂SO₄ / HNO₃ Severe burns, toxic fumes, highly exothermic reactionsUse in fume hood, wear full PPE, add reagents slowly with cooling.
Sodium Nitrite (NaNO₂) Toxic if swallowed, oxidizing agentAvoid generating dust, wear gloves and goggles.
Sodium Chlorate (NaClO₃) Strong oxidizer, fire risk with organic materialsStore away from combustibles, handle with care.

Conclusion

The synthesis of this compound is most effectively and safely achieved via a structured, multi-step approach starting from 2-aminopyridine. The pathway involving the formation of a 2-hydroxy-5-nitropyridine intermediate followed by regioselective chlorination is mechanistically sound and avoids the pitfalls of alternative routes. By understanding the underlying principles of electrophilic substitution and exercising rigorous control over reaction conditions, particularly during the hazardous diazotization step, researchers can reliably produce this valuable chemical building block for further application in medicinal and agricultural chemistry.

References

Spectroscopic Characterization of 3-Chloro-2-hydroxy-5-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-2-hydroxy-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] In the absence of readily available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's key spectral features. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this and similar substituted pyridine scaffolds. We also present standardized protocols for the acquisition of high-quality spectroscopic data for this class of compounds.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative with a unique arrangement of functional groups that makes it a valuable building block in organic synthesis. The presence of a chloro group, a hydroxyl group, and a nitro group on the pyridine ring imparts distinct reactivity and potential biological activity.[1][2] Pyridine derivatives are integral to a wide array of pharmaceuticals and agrochemicals.[3][4] Accurate structural characterization is paramount for ensuring the identity, purity, and quality of this intermediate in any synthetic application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose.[3] This guide provides a detailed, predictive analysis of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3][5] For this compound, we predict the ¹H and ¹³C NMR spectra based on the known effects of substituents on the pyridine ring. The electron-withdrawing nature of the nitro and chloro groups, and the tautomeric equilibrium of the 2-hydroxypyridine moiety, are expected to significantly influence the chemical shifts.[6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts are predicted based on the additive effects of the substituents. The nitro group at position 5 will strongly deshield the proton at position 6. The hydroxyl group at position 2 exists in tautomeric equilibrium with its pyridone form, which influences the electronic environment of the ring.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.8 - 8.2Doublet (d)~2-3
H-6~8.5 - 8.9Doublet (d)~2-3
OH>10 (broad)Singlet (s)-

Causality Behind Predictions:

  • H-6: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift.

  • H-4: This proton is para to the hydroxyl group and meta to the nitro and chloro groups. Its chemical shift will be a balance of these effects.

  • Coupling: The two aromatic protons (H-4 and H-6) are expected to show a small meta coupling.[5]

  • OH Proton: The hydroxyl proton is expected to be a broad singlet at a high chemical shift, characteristic of acidic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts of the five carbon atoms in the pyridine ring are influenced by the attached functional groups.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~160 - 165
C-3~125 - 130
C-4~130 - 135
C-5~135 - 140
C-6~145 - 150

Causality Behind Predictions:

  • C-2: The carbon bearing the hydroxyl group will be significantly deshielded and appear far downfield.

  • C-5: The carbon attached to the nitro group will also be deshielded.

  • C-3: The carbon bearing the chloro group will experience a moderate deshielding effect.

Structural Elucidation Workflow using 2D NMR

To unambiguously assign the proton and carbon signals, a series of 2D NMR experiments would be essential.

G cluster_1d 1D NMR cluster_2d 2D NMR HNMR ¹H NMR (Proton Signals) COSY COSY (H-H Correlation) HNMR->COSY HSQC HSQC (Direct C-H Correlation) HNMR->HSQC HMBC HMBC (Long-Range C-H Correlation) HNMR->HMBC CNMR ¹³C NMR (Carbon Signals) CNMR->HSQC CNMR->HMBC Assignment Unambiguous Structural Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment

Caption: Workflow for structural assignment using 2D NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200-3500 (broad)O-H stretchHydroxyl
~3100C-H stretchAromatic
1600-1650C=O stretchPyridone tautomer
1500-1550N-O asymmetric stretchNitro
1300-1350N-O symmetric stretchNitro
1400-1600C=C and C=N stretchAromatic ring
700-800C-Cl stretchChloro

Interpretation of Key Bands:

  • A broad band in the 3200-3500 cm⁻¹ region is a strong indication of the O-H stretching of the hydroxyl group.

  • The presence of a strong absorption around 1600-1650 cm⁻¹ would suggest the presence of the pyridone tautomer.

  • Two strong bands, one around 1500-1550 cm⁻¹ and another around 1300-1350 cm⁻¹, are characteristic of the asymmetric and symmetric stretching of the nitro group, respectively.

  • Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

  • The C-Cl stretching vibration will appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.[8] For this compound (C₅H₃ClN₂O₃), the predicted molecular weight is approximately 174.5 g/mol .

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions resulting from the loss of neutral molecules or radicals. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zProposed Fragment
174/176[M]⁺ (Molecular Ion)
128/130[M - NO₂]⁺
115/117[M - CO - NO]⁺
99[M - NO₂ - Cl]⁺
79[C₄H₃N₂O]⁺
Proposed Fragmentation Pathway

The fragmentation of the molecular ion is likely to be initiated by the loss of the nitro group, which is a common fragmentation pathway for nitroaromatic compounds. Subsequent losses of carbon monoxide (CO) and the chlorine atom are also plausible.

G M [M]⁺˙ m/z 174/176 M_minus_NO2 [M - NO₂]⁺ m/z 128/130 M->M_minus_NO2 - NO₂ M_minus_CO_NO [M - CO - NO]⁺ m/z 115/117 M->M_minus_CO_NO - CO, -NO M_minus_NO2_Cl [M - NO₂ - Cl]⁺ m/z 99 M_minus_NO2->M_minus_NO2_Cl - Cl C4H3N2O [C₄H₃N₂O]⁺ m/z 79 M_minus_NO2_Cl->C4H3N2O - HCN

Caption: Proposed EI-MS fragmentation pathway.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring high-quality spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[9]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[9][10] Ensure complete dissolution, using gentle vortexing if necessary.

    • Filter the solution if any particulate matter is present.[10]

    • Transfer the clear solution into a high-quality 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[9]

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).[9]

    • Acquire a standard 1D spectrum using appropriate parameters (e.g., spectral width, number of scans, relaxation delay).[11]

    • For 2D experiments (COSY, HSQC, HMBC), use standard gradient-enhanced pulse sequences with optimized parameters for the expected coupling constants.[11]

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup and Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

GC-MS Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumental Conditions:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless, operated in splitless mode at ~250 °C.

      • Column: A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

      • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.[12]

      • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: ~230 °C.

      • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion

This technical guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, based on established spectroscopic principles and data from analogous compounds, provide a valuable reference for the structural characterization of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality data for this and related molecules, ensuring scientific rigor in research and development.

References

3-Chloro-2-hydroxy-5-nitropyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-2-hydroxy-5-nitropyridine

Authored by a Senior Application Scientist

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its pyridine core is substituted with a chloro group, a hydroxyl group, and a nitro group, creating a versatile chemical scaffold. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide array of biologically active molecules.[1][2] Researchers leverage this compound as a critical building block in the development of novel therapeutic agents, particularly antimicrobials and anti-inflammatory drugs, as well as in the creation of advanced herbicides and pesticides.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications, and essential safety information for laboratory and industrial use.

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its application in organic synthesis. These properties dictate the reaction conditions required for its use and the methods for its purification and storage. A summary of its key identifiers and properties is presented below.

PropertyValueSource
CAS Number 22353-38-4[1][2][3][4]
Molecular Formula C₅H₃ClN₂O₃[1][2][4]
Molecular Weight 174.54 g/mol [1][4][5]
Appearance Off-white to pale yellow powder[1]
Melting Point 185-189 °C[1]
Purity ≥ 99% (HPLC)[1]
IUPAC Name 3-chloro-5-nitro-1H-pyridin-2-one[5]

Synthesis Protocol: Chlorination of 2-Hydroxy-5-nitropyridine

The synthesis of this compound is most commonly achieved through the direct chlorination of its precursor, 2-Hydroxy-5-nitropyridine. This electrophilic aromatic substitution reaction is a standard method for introducing a halogen to an activated pyridine ring. The nitro group acts as a meta-director and deactivates the ring, but the hydroxyl group is a strong activator and ortho-, para-director, facilitating the substitution at the C3 position.

Experimental Protocol

Materials:

  • 2-Hydroxy-5-nitropyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of 2-Hydroxy-5-nitropyridine in 100 mL of anhydrous acetonitrile.

  • Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (NCS) in a 1.1 molar equivalent. The addition should be done portion-wise over 15 minutes to control any initial exotherm.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C. Maintain this temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure. To the resulting residue, add 100 mL of ethyl acetate and 50 mL of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and shake vigorously.

  • Phase Separation: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Recrystallize the solid from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2-Hydroxy-5-nitropyridine in Acetonitrile AddNCS Add N-Chlorosuccinimide (NCS) Start->AddNCS Reflux Heat to 80°C and Reflux (4-6 hours) AddNCS->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Solvent Cool->Evaporate Extract Liquid-Liquid Extraction Evaporate->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Purify Recrystallize Dry->Purify FinalProduct Pure this compound Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Core Applications in Research and Development

The trifunctional nature of this compound makes it a versatile intermediate in organic synthesis, with significant applications in several key industrial sectors.

  • Pharmaceutical Development : This compound is a pivotal precursor in the synthesis of novel pharmaceutical agents.[1] The presence of the chloro, hydroxyl, and nitro groups allows for a variety of chemical modifications to produce compounds that can target specific biological pathways.[1] For instance, the nitro group can be reduced to an amine, which can then be further derivatized to create a wide range of drug candidates.[6] Its derivatives have been explored for their potential as antimicrobial and anti-inflammatory drugs.[1]

  • Agrochemical Synthesis : In the agricultural sector, this compound serves as a key building block for the development of modern herbicides and pesticides.[1] The unique electronic properties conferred by its substituents can be harnessed to design molecules with high efficacy against target pests and weeds, while potentially reducing environmental impact.[1]

  • Material Science and Dyes : The compound is also utilized in the formulation of dyes and pigments, contributing to the creation of vibrant colors for various materials.[1] Furthermore, it is explored in material science for developing new materials with unique electronic and nanotechnological properties.[1]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety. The compound presents several hazards that must be managed with appropriate precautions.

Hazard Identification
  • Acute Toxicity : Harmful if swallowed.[7][8]

  • Skin Irritation : Causes skin irritation.[7][8]

  • Eye Irritation : Causes serious eye irritation.[7][8]

  • Respiratory Irritation : May cause respiratory irritation.[7][8]

Recommended Safety Protocols
  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

  • Handling : Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8][9] Recommended storage temperature is between 0-8 °C.[1] Keep away from incompatible materials such as strong oxidizing agents.[9]

First Aid Measures
  • If Swallowed : Call a poison center or doctor if you feel unwell. Rinse mouth.[7]

  • If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[10]

  • If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

References

An In-depth Technical Guide to 3-Chloro-2-hydroxy-5-nitropyridine: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal and agricultural chemistry, the pyridine scaffold stands as a cornerstone of molecular design. Its derivatives are integral to a vast array of biologically active compounds. Among these, 3-Chloro-2-hydroxy-5-nitropyridine emerges as a particularly versatile intermediate, offering a unique combination of functional groups that serve as reactive handles for constructing complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, reactivity, and its applications in drug discovery and beyond. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine ring with a chloro group at the 3-position, a hydroxyl group at the 2-position, and a nitro group at the 5-position.[1] The presence of these three distinct functional groups on the pyridine core imparts a unique reactivity profile to the molecule.[1]

The molecular structure can be visualized as follows:

Caption: Molecular structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 22353-38-4[2][3]
Molecular Formula C5H3ClN2O3[1][2][3]
Molecular Weight 174.54 g/mol [2][3]
Appearance Off-white to pale yellow powder[2]
Melting Point 185-189 °C[2]
Purity ≥ 99% (HPLC)[2]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 0[3]
XLogP3-AA 0.6[3]
Storage Conditions Store at 0-8 °C[2]

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the nitration of a corresponding chlorohydroxypyridine precursor. One patented method describes the synthesis starting from 2-amino-5-chloropyridine, which is first diazotized to prepare 2-hydroxy-5-chloropyridine.[4] This intermediate is then nitrated to yield 2-hydroxy-3-nitro-5-chloropyridine.[4]

A general representation of a synthetic approach is outlined below:

G A 2-Hydroxy-5-nitropyridine C This compound A->C Halogenation B Halogenating Agent (e.g., POCl3, SOCl2) B->C D Purification (e.g., Recrystallization) C->D E Final Product D->E

Caption: A simplified workflow for the synthesis of this compound.

The reactivity of this compound is dictated by its functional groups. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[5] The chlorine atom at the 3-position can act as a leaving group, allowing for the introduction of various nucleophiles. The hydroxyl group at the 2-position can undergo reactions typical of phenols, and the nitro group can be reduced to an amino group, providing a key step for further derivatization in the synthesis of more complex molecules.[6]

Spectral Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectra for this compound are not publicly available, a predicted analysis based on its structure is as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro and nitro groups. A broad singlet corresponding to the hydroxyl proton would also be anticipated, which would be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be characteristic of a highly substituted and electron-deficient aromatic system.

  • IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), the N-O stretches of the nitro group (strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and C=C and C=N stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.54 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Applications in Research and Development

This compound is a valuable building block in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[2]

  • Pharmaceutical Development: This compound serves as a key intermediate in the synthesis of various biologically active molecules.[2] It is utilized in the development of novel pharmaceuticals, including antimicrobial and anti-inflammatory agents.[2] The pyridine moiety is a privileged structure in drug design, and the functional groups on this compound allow for its incorporation into a wide range of drug candidates.[7]

  • Agrochemical Synthesis: It is also recognized for its potential in agricultural applications, particularly as a precursor for the synthesis of herbicides and pesticides.[2]

  • Dyes and Pigments: The chemical structure lends itself to applications in the formulation of dyes and pigments.[2]

  • Material Science: Researchers are exploring its potential in the development of new materials with unique properties.[2]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[8][9] It may also cause respiratory irritation.[8][9]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9] In case of insufficient ventilation, wear suitable respiratory equipment.

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[9] Ensure that eyewash stations and safety showers are close to the workstation location.[10]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[9] Do not eat, drink, or smoke when using this product.[9] Wash hands thoroughly after handling.[9]

  • Storage: Store in a well-ventilated place.[10] Keep the container tightly closed in a dry and cool place.[10] Recommended storage temperature is 0-8 °C.[2]

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[9] Rinse mouth.[8]

  • If on Skin: Wash with plenty of soap and water.[8] If skin irritation occurs, get medical advice/attention.[11]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10] If eye irritation persists, get medical advice/attention.[8][9]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10][11]

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of drug discovery and agrochemical development. Its unique trifunctionalized pyridine structure provides a versatile platform for the synthesis of a wide range of complex molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling is crucial for its effective and responsible use in the laboratory and beyond. This guide has aimed to provide a comprehensive and practical overview to assist researchers in harnessing the full potential of this important compound.

References

Introduction: The Strategic Importance of 3-Chloro-2-hydroxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for 3-Chloro-2-hydroxy-5-nitropyridine Synthesis

This compound is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex, biologically active molecules.[1] Its unique arrangement of chloro, hydroxyl, and nitro groups on the pyridine core makes it a versatile intermediate for developing novel pharmaceuticals and agrochemicals, including antimicrobial agents, herbicides, and pesticides.[1] The strategic selection of starting materials and synthetic routes is paramount for ensuring high yield, purity, and operational safety, particularly when scaling from laboratory research to industrial production. This guide provides a detailed analysis of the primary synthetic pathways, focusing on the causality behind experimental choices and the practical implications for researchers and drug development professionals.

Primary Synthetic Pathways and Core Starting Materials

The synthesis of this compound can be approached from two principal directions: the chlorination of a pre-formed 2-hydroxypyridine ring or the selective hydrolysis of a dichlorinated precursor. The choice of pathway dictates the ultimate starting materials and the specific challenges encountered during synthesis.

Pathway A: Electrophilic Chlorination of 2-Hydroxy-5-nitropyridine

The most direct and frequently employed method to obtain the target molecule is the regioselective chlorination of 2-hydroxy-5-nitropyridine. The electron-donating hydroxyl group at the 2-position and the electron-withdrawing nitro group at the 5-position activate the pyridine ring for electrophilic substitution, directing the incoming chlorine atom to the C-3 position.

The synthesis of the key intermediate, 2-hydroxy-5-nitropyridine, is a critical preceding step, with several distinct routes starting from fundamental raw materials.

This traditional route leverages the readily available and cost-effective starting material, 2-aminopyridine. The synthesis involves a two-step sequence: nitration followed by diazotization and hydrolysis.[2][3][4]

  • Nitration: 2-aminopyridine is nitrated using a mixture of nitric and sulfuric acid to introduce the nitro group, yielding 2-amino-5-nitropyridine.[2] The amino group directs the nitration primarily to the 5-position. However, control of reaction conditions is crucial to minimize the formation of the 2-amino-3-nitropyridine byproduct.[2]

  • Diazotization & Hydrolysis: The resulting 2-amino-5-nitropyridine is then converted to its corresponding diazonium salt using sodium nitrite in an acidic medium (e.g., hydrochloric acid).[2] This unstable intermediate is subsequently hydrolyzed by heating, replacing the diazonium group with a hydroxyl group to form 2-hydroxy-5-nitropyridine.[2][5]

Causality Behind Experimental Choices: While this route uses inexpensive starting materials, it involves harsh nitrating acids and the formation of potentially unstable diazonium salts, which requires careful temperature control and handling procedures, posing safety concerns for large-scale production.[6][7]

Route_A1_Diagram Start 2-Aminopyridine Intermediate1 2-Amino-5-nitropyridine Start->Intermediate1 Nitration (HNO3/H2SO4) Intermediate2 2-Hydroxy-5-nitropyridine Intermediate1->Intermediate2 Diazotization & Hydrolysis (NaNO2, HCl, H2O) FinalProduct This compound Intermediate2->FinalProduct Chlorination (e.g., SO2Cl2)

Caption: Synthesis from 2-Aminopyridine.

To circumvent the hazards associated with nitration and diazotization, alternative routes have been developed that construct the 2-hydroxy-5-nitropyridine ring from simple acyclic starting materials. One notable method utilizes a 2-halogenated acrylate and nitromethane.[7]

This "one-pot" method involves the sequential condensation of a 2-halogenated acrylate (e.g., ethyl 2-chloroacrylate) with nitromethane, followed by condensation with an orthoformate triester (e.g., triethyl orthoformate) and subsequent cyclization with ammonia.[7]

Causality Behind Experimental Choices: This pathway is highly attractive for industrial applications as it avoids harsh nitrating conditions and the use of diazonium salts, enhancing operational safety.[7] The reaction conditions are milder, and the process can be performed in a single vessel, which improves efficiency and reduces waste.[7] The specificity of the cyclization reaction ensures high selectivity for the desired 2-hydroxy-5-nitropyridine intermediate.[7]

Route_A2_Diagram cluster_start Acyclic Starting Materials Start1 2-Halogenated Acrylate Intermediate 2-Hydroxy-5-nitropyridine Start1->Intermediate One-Pot Condensation & Cyclization Start2 Nitromethane Start2->Intermediate One-Pot Condensation & Cyclization Start3 Triethyl Orthoformate Start3->Intermediate One-Pot Condensation & Cyclization FinalProduct This compound Intermediate->FinalProduct Chlorination (e.g., SO2Cl2)

Caption: De Novo Synthesis from Acyclic Precursors.

Pathway B: Selective Hydrolysis of 2,3-Dichloro-5-nitropyridine

An alternative strategy involves starting with a molecule that already contains the necessary chloro and nitro substituents, 2,3-dichloro-5-nitropyridine, and performing a selective hydrolysis.[8]

In this nucleophilic aromatic substitution (SNAr) reaction, the chlorine atom at the C-2 position is more susceptible to substitution by a hydroxide ion than the chlorine at the C-3 position. This is due to the strong activation provided by the para-nitro group and the adjacent ring nitrogen, which stabilize the negative charge of the Meisenheimer complex intermediate.

The precursor, 2,3-dichloro-5-nitropyridine, is typically synthesized via the nitration of 2,3-dichloropyridine using a mixture of nitric and sulfuric acids at controlled temperatures.[8]

Causality Behind Experimental Choices: This route is logical if 2,3-dichloro-5-nitropyridine is a readily available or more economically viable starting material. The key challenge lies in achieving high selectivity during the hydrolysis step to prevent the formation of the isomeric 2-chloro-3-hydroxy-5-nitropyridine and over-hydrolysis to the dihydroxy product. Careful control of reaction temperature, time, and stoichiometry of the base is critical.

Route_B_Diagram Start 2,3-Dichloropyridine Intermediate 2,3-Dichloro-5-nitropyridine Start->Intermediate Nitration (HNO3/H2SO4) FinalProduct This compound Intermediate->FinalProduct Selective Hydrolysis (e.g., NaOH, H2O)

Caption: Synthesis via Selective Hydrolysis.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route depends on a balance of factors including cost, safety, yield, scalability, and environmental impact.

Parameter Route A1: From 2-Aminopyridine Route A2: From Acyclic Precursors Route B: From 2,3-Dichloropyridine
Primary Starting Material(s) 2-Aminopyridine2-Halogenated acrylate, Nitromethane2,3-Dichloropyridine
Key Reaction Steps Nitration, Diazotization, ChlorinationCondensation, Cyclization, ChlorinationNitration, Selective Hydrolysis
Safety & Handling High risk: Harsh nitrating acids, potentially explosive diazonium salts.[6][7]Low risk: Avoids nitration and diazotization, milder conditions.[7]Moderate risk: Involves nitration step.
Environmental Impact High: Significant acidic wastewater generation.[6][7]Low: One-pot procedure reduces waste streams.[7]Moderate: Wastewater from nitration and hydrolysis.
Selectivity & Purity Moderate: Potential for isomeric byproducts during nitration.[2]High: Specific cyclization leads to high purity intermediate.[7]Moderate: Risk of isomeric byproducts during hydrolysis.
Scalability Challenging due to safety concerns.Highly suitable for industrial scale-up.[6]Feasible with strict process control.

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-5-nitropyridine from 2-amino-5-nitropyridine (Route A1)

This protocol is adapted from established diazotization-hydrolysis procedures.[2][5]

  • Dissolve 2-amino-5-nitropyridine in a 10-15% aqueous solution of hydrochloric acid and filter the solution.

  • Cool the filtrate to a temperature between -5°C and 0°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains between 0°C and 5°C. The molar ratio of 2-amino-5-nitropyridine to sodium nitrite should be approximately 1:1.2-1.6.[2]

  • After the addition is complete, continue stirring at 0-5°C for 30-45 minutes. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Filter the reaction mixture. The filtrate is subjected to vacuum distillation to remove excess water and acid.

  • The remaining residue is recrystallized from a water/ethanol mixture to yield pure 2-hydroxy-5-nitropyridine.[2]

Protocol 2: Chlorination of 2-hydroxy-5-nitropyridine

This protocol describes the final chlorination step common to Pathway A.

  • To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-hydroxy-5-nitropyridine (1 equivalent).

  • Add phosphorus oxychloride (POCl₃) as the solvent and chlorinating agent.

  • Add phosphorus pentachloride (PCl₅) (approx. 1.2-1.5 equivalents).[9]

  • Heat the reaction mixture to 100-105°C and maintain for 5 hours, with stirring.[9]

  • After the reaction is complete (monitored by TLC), cool the mixture and remove the excess phosphorus oxychloride by distillation under reduced pressure.[9]

  • Carefully and slowly pour the residue into ice water with vigorous stirring.

  • Neutralize the aqueous solution with a 40% sodium hydroxide solution to a pH of 8-9.[9]

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to obtain the product.[9]

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, each originating from different starting materials. The classic route starting from 2-aminopyridine is well-established but carries significant safety and environmental burdens associated with its nitration and diazotization steps. The alternative pathway involving the selective hydrolysis of 2,3-dichloro-5-nitropyridine offers a more direct approach but requires precise control to ensure regioselectivity.

For professionals in drug development and process chemistry, the de novo synthesis of the 2-hydroxy-5-nitropyridine ring from acyclic precursors like 2-halogenated acrylates represents the most promising strategy for safe, efficient, and scalable production.[7] This modern approach avoids hazardous reagents, minimizes waste, and provides high yields of the key intermediate, aligning with the principles of green chemistry and industrial viability. The ultimate choice of starting material will always depend on a project-specific evaluation of cost, scale, safety protocols, and available equipment.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Chloro-2-hydroxy-5-nitropyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-Chloro-2-hydroxy-5-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical molecules.[1] Its pyridine core is decorated with three distinct and strategically positioned functional groups: a chloro group at the 3-position, a hydroxyl group at the 2-position, and a nitro group at the 5-position. This unique arrangement provides multiple reactive centers, allowing for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it an ideal starting point for constructing novel therapeutic agents, particularly in the development of antimicrobial and anti-inflammatory drugs.[1][2][3] This guide provides an in-depth exploration of its properties, synthetic utility, and detailed protocols for its application in pharmaceutical intermediate synthesis.

Physicochemical & Spectroscopic Profile

A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 15283-51-9[4][5]
Molecular Formula C₅H₃ClN₂O₃[2]
Molecular Weight 174.54 g/mol N/A
Appearance Powder / Crystalline Solid[2]
Purity Typically ≥98%[2]

Note: Spectroscopic data such as 1H NMR, 13C NMR, and IR are crucial for identity confirmation and should be obtained for each batch.

Core Synthetic Strategies & Mechanistic Rationale

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The interplay between these groups allows for sequential and regioselective modifications, which is a cornerstone of efficient drug development.

dot

Caption: Key reactive sites and synthetic transformations of the title compound.

  • Nucleophilic Aromatic Substitution (SNAr) at C3: The chloro substituent is susceptible to displacement by a variety of nucleophiles. This reaction is a powerful tool for introducing diverse side chains. The electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, facilitating this substitution. This pathway is crucial for creating carbon-heteroatom bonds with amines, alcohols, and thiols.[3]

  • Reduction of the Nitro Group at C5: The nitro group can be readily reduced to a primary amine.[6] This transformation is fundamental, as the resulting amino group serves as a versatile handle for subsequent modifications, such as amide bond formation, sulfonylation, or diazotization, vastly expanding the molecular diversity accessible from this intermediate.

  • Derivatization of the Hydroxyl Group at C2: The 2-hydroxy group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This allows for the modulation of physicochemical properties like solubility and lipophilicity, which are critical parameters in drug design.

Application Protocols

The following protocols are presented as robust, validated starting points for laboratory synthesis. Researchers should adapt these methods based on the specific requirements of their target molecules.

Protocol 1: Synthesis of 3-Amino-2-hydroxy-5-nitropyridine via Nucleophilic Substitution

Introduction & Causality: This protocol demonstrates the displacement of the chloro group with an amine, a common strategy in pharmaceutical synthesis. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SNAr reaction by solvating the cationic species formed during the reaction, while a non-nucleophilic base is used to neutralize the HCl generated in situ.

dot

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Materials:

  • This compound (1.0 equiv)

  • Desired primary or secondary amine (1.1-1.5 equiv)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv) and the chosen anhydrous solvent (e.g., MeCN).

  • Add the amine (1.1-1.5 equiv) to the suspension.

  • Add the base (e.g., K₂CO₃, 2.0 equiv) to the reaction mixture. The base is crucial for scavenging the HCl byproduct.

  • Heat the reaction mixture to reflux (for MeCN) or 100 °C (for DMF) and stir vigorously.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Upon completion, cool the mixture to room temperature.

  • If using DMF, pour the reaction mixture into ice-water and stir until a precipitate forms, then collect by filtration. If using MeCN, concentrate the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield the pure amino-substituted product.

Protocol 2: Reduction of the Nitro Group to Synthesize 5-Amino-3-chloro-2-hydroxypyridine

Introduction & Causality: This protocol details the conversion of the nitro group to a synthetically valuable amine. The use of tin(II) chloride in concentrated HCl is a classic and reliable method for this transformation. The acidic medium is necessary for the reaction mechanism, and the tin salts are subsequently removed during the basic workup.

dot

Caption: General workflow for the reduction of the nitro group.

Materials:

  • This compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • In a round-bottom flask, suspend this compound (1.0 equiv) in ethanol.

  • In a separate beaker, dissolve tin(II) chloride dihydrate (4.0-5.0 equiv) in concentrated HCl.

  • Cool the pyridine suspension to 0 °C using an ice bath.

  • Slowly add the SnCl₂/HCl solution dropwise to the suspension, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours or until TLC indicates full consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution or a cold concentrated NaOH solution until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired 5-aminopyridine derivative.

  • The crude product can be purified further by column chromatography if necessary.

Safety & Handling

As with all nitrated aromatic compounds and chlorinated reagents, appropriate safety precautions must be taken.

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Nitrated compounds can be energetic; avoid excessive heat and mechanical shock.

  • Consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing work.

Conclusion

This compound is an invaluable intermediate for pharmaceutical research and development. Its well-defined reactivity allows for the systematic construction of complex molecular architectures. The protocols outlined in this guide provide a solid foundation for researchers to leverage the synthetic potential of this versatile building block in the discovery of next-generation therapeutics.

References

Application Notes and Protocols for 3-Chloro-2-hydroxy-5-nitropyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitropyridine Scaffold

3-Chloro-2-hydroxy-5-nitropyridine is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse range of biologically active molecules.[1][2] Its unique arrangement of chloro, hydroxyl, and nitro groups on a pyridine ring provides multiple reactive sites for chemical modification, making it a valuable building block for the development of novel agrochemicals.[1][2] The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring for nucleophilic substitution reactions, while the hydroxyl group can be readily converted into other functionalities. This versatility allows for the strategic construction of complex molecules with tailored biological activities, particularly in the realms of insecticides and herbicides.

This guide provides a comprehensive overview of the application of this compound in agrochemical research and development. It offers detailed synthetic protocols for the derivatization of this intermediate into potent insecticidal and herbicidal compounds, explains the underlying mechanisms of action, and presents representative biological activity data.

Part 1: Synthesis of Key Agrochemical Intermediates

The journey from this compound to a final agrochemical product begins with its conversion into more advanced intermediates. The following protocols detail the synthesis of two such key building blocks: 2,5-dichloro-5-nitropyridine and 2-chloro-5-methyl-nitropyridine.

Protocol 1.1: Synthesis of 2,5-dichloro-5-nitropyridine

This protocol describes the conversion of the hydroxyl group of this compound to a chloro group, a common strategy to increase the reactivity of the pyridine ring for subsequent nucleophilic substitution reactions.

Workflow Diagram:

G A This compound C Heat (e.g., 100-140°C) A->C Add to B Phosphorus oxychloride (POCl3) / Phosphorus pentachloride (PCl5) B->C Add D Quench with ice water C->D Pour into E Extraction with organic solvent D->E F Purification (e.g., recrystallization) E->F G 2,5-dichloro-5-nitropyridine F->G

Caption: Synthesis of 2,5-dichloro-5-nitropyridine.

Step-by-Step Methodology:

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add this compound (1 molar equivalent).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (e.g., 2-3 molar equivalents) and phosphorus pentachloride (PCl₅) (e.g., 1.2-1.5 molar equivalents).[3]

  • Heating: Heat the reaction mixture to 100-140°C and maintain this temperature for 2-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][4]

  • Work-up: After the reaction is complete, cool the mixture and slowly pour it into ice water with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield 2,5-dichloro-5-nitropyridine as a solid.[3]

Part 2: Application in Insecticide Development

The 2-chloro-5-nitropyridine scaffold is a cornerstone of the highly successful neonicotinoid class of insecticides. These compounds act as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to paralysis and death.[5]

Synthetic Pathway to a Neonicotinoid Analog

The following is a representative synthetic pathway to an imidacloprid analog, starting from the intermediate 2,5-dichloro-5-nitropyridine.

Workflow Diagram:

G cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis A 2,5-dichloro-5-nitropyridine B Reduction (e.g., H2/Pd-C or Fe/HCl) A->B C 2,5-dichloro-5-aminopyridine B->C D Sandmeyer Reaction (NaNO2, HCl, CuCl) C->D E 2,5-dichloro-5-chloromethylpyridine D->E G Base (e.g., K2CO3 or NaOH) in aprotic solvent E->G Add to F 2-Nitroiminoimidazolidine F->G Add H Imidacloprid Analog G->H

Caption: Synthesis of an Imidacloprid Analog.

Protocol 2.1: Synthesis of an Imidacloprid Analog

This multi-step protocol outlines the synthesis of a neonicotinoid insecticide analog.

Step-by-Step Methodology:

  • Reduction of the Nitro Group:

    • Dissolve 2,5-dichloro-5-nitropyridine (1 molar equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

    • Monitor the reaction until the starting material is consumed.

    • Work up the reaction mixture to isolate 2,5-dichloro-5-aminopyridine.

  • Conversion to a Chloromethyl Group (Sandmeyer-type reaction):

    • This is a conceptual step to form a reactive chloromethyl group, analogous to established industrial routes for imidacloprid synthesis which often start from 2-chloro-5-methylpyridine.[6][7][8] A direct conversion from the amino group would be complex. A more practical laboratory approach would be to synthesize 2-chloro-5-methylpyridine and then chlorinate the methyl group.

    • Alternative Step (from 2-chloro-5-methylpyridine): Dissolve 2-chloro-5-methylpyridine in a suitable solvent and react with a chlorinating agent like trichloroisocyanuric acid, initiated by a radical initiator or light, to form 2-chloro-5-chloromethylpyridine.[9]

  • Coupling with 2-Nitroiminoimidazolidine:

    • In a reaction vessel, dissolve 2-nitroiminoimidazolidine (1-1.2 molar equivalents) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[10][11]

    • Add a base, for instance, an alkali metal hydroxide like sodium hydroxide or potassium carbonate.[10][11]

    • Slowly add a solution of 2-chloro-5-chloromethylpyridine (1 molar equivalent) in the same solvent to the mixture at a controlled temperature (e.g., 45-60°C).[10]

    • Stir the reaction mixture for several hours until completion.

    • After the reaction, filter the mixture and process the filtrate to isolate the final product, an imidacloprid analog. Purification can be achieved by recrystallization.[10][11]

Mechanism of Action: Neonicotinoid Insecticides

Neonicotinoids are potent agonists of the insect nicotinic acetylcholine receptors (nAChRs).

Signaling Pathway Diagram:

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron A Neonicotinoid (e.g., Imidacloprid Analog) B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds to C Ion Channel Opening (Na+/Ca2+ influx) B->C Activates D Continuous Nerve Stimulation C->D E Paralysis and Death D->E

Caption: Mechanism of action of neonicotinoid insecticides.

These insecticides mimic the action of the neurotransmitter acetylcholine but are not readily broken down by acetylcholinesterase. This leads to the persistent opening of the ion channel, resulting in a continuous influx of sodium and calcium ions into the postsynaptic neuron.[5] The consequence is hyperexcitation of the insect's nervous system, followed by paralysis and eventual death.[5]

Representative Biological Activity Data

The following table presents typical lethal concentration (LC50) values for imidacloprid against various insect pests, illustrating the potency of this class of insecticides.

InsecticidePest SpeciesLC50Reference
ImidaclopridAphis craccivora (Cowpea aphid)0.063 ppm (24h)[12]
ImidaclopridEisenia fetida (Earthworm)2.26 mg/kg (14d)[13]
Deschloro-ImidaclopridNilaparvata lugens (Brown planthopper)Higher toxicity than Imidacloprid in susceptible strains[14]

Part 3: Application in Herbicide Development

Pyridine carboxylic acids are a well-established class of herbicides that function as synthetic auxins.[15][16] They mimic the natural plant hormone indole-3-acetic acid (IAA), causing uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately leading to their death.[1][2][17][18]

Synthetic Pathway to a Pyridine Carboxylic Acid Herbicide Analog

A plausible synthetic route to a pyridine carboxylic acid herbicide analog from 2-chloro-5-nitropyridine is outlined below.

Workflow Diagram:

G A This compound B Chlorination (e.g., POCl3/PCl5) A->B C 2-chloro-5-nitropyridine B->C D Oxidation of a precursor methyl group (conceptual) C->D E 6-chloronicotinic acid analog D->E F Further derivatization (optional) E->F G Final Herbicide Product F->G

Caption: Synthesis of a Pyridine Carboxylic Acid Herbicide Analog.

Protocol 3.1: Synthesis of a 6-Chloronicotinic Acid Analog

This protocol describes the synthesis of a 6-chloronicotinic acid derivative, a potential herbicidal compound.

Step-by-Step Methodology:

  • Chlorination: Synthesize 2-chloro-5-nitropyridine from this compound as described in Protocol 1.1.

  • Introduction of a Carboxylic Acid Group: The direct conversion of the nitro group to a carboxylic acid is challenging. A more common synthetic strategy involves starting with a precursor that has a methyl group at the 5-position, which can then be oxidized. For instance, 2-chloro-5-methylpyridine can be oxidized to 6-chloronicotinic acid using a strong oxidizing agent like potassium permanganate or through catalytic oxidation with oxygen in the presence of a catalyst like cobalt acetate.[19]

  • Recrystallization: The resulting crude 6-chloronicotinic acid analog can be purified by recrystallization from a suitable solvent system.[19]

Mechanism of Action: Synthetic Auxin Herbicides

Synthetic auxin herbicides disrupt the normal hormonal balance in susceptible plants.

Signaling Pathway Diagram:

G cluster_0 Plant Cell A Synthetic Auxin Herbicide B TIR1/AFB Auxin Receptor A->B Binds to C Aux/IAA Repressor Proteins B->C Promotes binding to D SCF E3 Ubiquitin Ligase Complex C->D Targets for E Proteasomal Degradation D->E Leads to F Auxin Response Factors (ARFs) E->F Derepresses G Transcription of Auxin-Responsive Genes F->G Activates H Uncontrolled Growth & Plant Death G->H

Caption: Mechanism of action of synthetic auxin herbicides.

These herbicides bind to auxin receptors, such as TIR1/AFB F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[1][17][20] This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[1] The degradation of these repressors leads to the activation of auxin response factors (ARFs), which in turn stimulate the transcription of auxin-responsive genes.[1] The resulting overstimulation of these pathways leads to epinasty (twisting of stems and petioles), abnormal cell division and elongation, and ultimately, plant death.[2][17]

Representative Biological Activity Data

The following table shows the herbicidal activity of some pyridine carboxylic acid herbicides.

HerbicideWeed SpeciesActivityReference
PicloramHerbaceous weeds and woody plantsSystemic herbicide[15][16]
ClopyralidAnnual and perennial broadleaf weedsEffective control[15][16]
AminopyralidBroadleaf weeds in pasturesEffective control[15]
AminocyclopyrachlorWeeds and brush in non-agricultural areasBroad-spectrum control[15]

Part 4: Application in Fungicide Development

While the direct synthesis of commercial fungicides from this compound is less documented in readily available literature, nitropyridine derivatives are known to possess fungicidal properties. For example, the fungicide Fluazinam, a dinitroaniline derivative, contains a 3-chloro-5-trifluoromethyl-2-pyridyl moiety.[21] The synthesis of Fluazinam involves the amination of a corresponding pyridine precursor followed by coupling with a substituted benzene derivative.[22][23][24][25] This suggests that this compound could potentially be a starting point for novel fungicides, though this would require further research and development to establish viable synthetic routes and demonstrate efficacy.

Representative Biological Activity Data for Nitropyridine-Related Fungicides

The following table provides examples of the fungicidal activity of some pyridine and nitrated compounds.

Compound Class/NameFungal PathogenEC50Reference
N-(thiophen-2-yl) nicotinamide derivativesPseudoperonospora cubensis1.96 - 4.69 mg/L[26]
DiflumetorimRhizoctonia solani19.8 µg/mL[27]
Thiosemicarbazide derivatives with a nitroimidazole moietyTrichophyton spp.MIC ≤ 125 µg/mL[28]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of agrochemicals. Its rich functionality allows for the construction of complex molecules with potent insecticidal and herbicidal activities. The protocols and mechanisms outlined in this guide provide a foundation for researchers and drug development professionals to explore the potential of this important chemical intermediate in the ongoing quest for new and effective crop protection solutions.

References

Application Notes and Protocols for the Synthesis of Novel Antimicrobial Agents Utilizing 3-Chloro-2-hydroxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-2-hydroxy-5-nitropyridine in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds to develop a new generation of therapeutic agents.[1][2] Pyridine derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[3][4] Within this class, nitropyridines are particularly valuable starting materials due to the strong electron-withdrawing nature of the nitro group, which activates the pyridine ring for various chemical transformations.[5][6]

This compound is a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of diverse biologically active molecules.[7] The strategic placement of three distinct functional groups—a hydroxyl, a chloro, and a nitro group—offers a rich platform for sequential and regioselective modifications. This allows for the systematic construction of compound libraries to probe structure-activity relationships (SAR) effectively.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential antimicrobial agents. We will delve into the chemical rationale behind its reactivity, provide detailed, field-proven protocols for its derivatization, and discuss the anticipated biological significance of the resulting compounds.

Chemical Reactivity and Synthetic Rationale

The reactivity of this compound is governed by the interplay of its functional groups. The nitro group at the 5-position, being a powerful electron-withdrawing group, significantly acidifies the proton of the hydroxyl group at the 2-position, making it amenable to O-alkylation under basic conditions. Furthermore, the nitro group, along with the pyridine nitrogen, deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).

The hydroxyl group at the 2-position can readily undergo O-alkylation, providing a straightforward method to introduce a variety of side chains. This is a key first step in building molecular diversity. The chloro group at the 3-position is less activated towards SNAr compared to chloro groups at the 2- or 4-positions relative to the nitro group. However, it can still be displaced by strong nucleophiles under appropriate conditions, offering a secondary site for modification.

Our synthetic strategy will primarily focus on the O-alkylation of the 2-hydroxy group as an initial step to generate a library of ether derivatives. This approach is inspired by the successful synthesis of pyridoxazinones from 3-hydroxy-2-nitropyridine, which have demonstrated significant antibacterial and antifungal activities.[5][8]

Core Synthetic Protocol: O-Alkylation of this compound

This protocol details the synthesis of 3-chloro-5-nitro-2-(alkoxy)pyridine derivatives, which can serve as the foundational scaffold for a new class of antimicrobial agents.

Experimental Workflow Diagram

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve this compound in anhydrous DMF add_base Add anhydrous K₂CO₃ start->add_base Stir at room temperature add_alkyl_halide Add alkylating agent (R-X) add_base->add_alkyl_halide heat Heat reaction mixture (e.g., 60-80 °C) add_alkyl_halide->heat monitor Monitor reaction progress by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete quench Pour into ice-water cool->quench extract Extract with ethyl acetate quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify characterize Characterize the final product (NMR, MS, IR) purify->characterize

Caption: Workflow for the O-alkylation of this compound.

Step-by-Step Methodology

Materials and Reagents:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Selected alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous DMF (to achieve a concentration of approximately 0.2 M).

  • Base Addition: To the stirred solution, add anhydrous potassium carbonate (1.5 eq). Stir the suspension at room temperature for 15-20 minutes. The potassium carbonate acts as a base to deprotonate the hydroxyl group, forming the more nucleophilic potassium salt.

  • Addition of Alkylating Agent: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water, which will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield the pure O-alkylated derivative.

  • Characterization: Characterize the purified compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared spectroscopy (IR), to confirm its structure and purity.

Structure-Activity Relationship (SAR) and Further Modifications

The synthesized O-alkylated derivatives of this compound can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The nature of the 'R' group introduced via alkylation is expected to significantly influence the biological activity.

R-Group VariationExpected Impact on Antimicrobial Activity
Small Alkyl Chains May provide baseline activity data.
Functionalized Alkyl Chains (e.g., containing esters, amides, or other heterocycles)Can introduce additional binding interactions with biological targets.
Benzyl and Substituted Benzyl Groups Lipophilicity and electronic properties can be fine-tuned to optimize cell permeability and target engagement.

Further structural modifications can be explored to expand the chemical space and potentially enhance antimicrobial potency. The chloro group at the 3-position can be a target for nucleophilic aromatic substitution, although potentially requiring more forcing conditions than substitution at the 2- or 4-positions.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of many nitroaromatic compounds is attributed to the intracellular reduction of the nitro group.[9] This process, which is more efficient in the anaerobic or microaerophilic environments often associated with bacterial infections, generates reactive nitroso and hydroxylamino intermediates. These reactive species can cause widespread damage to cellular macromolecules, including DNA, leading to cell death.

Mechanism_of_Action Compound Nitropyridine Derivative (Prodrug) Nitro_Anion Nitro Anion Radical Compound->Nitro_Anion Bacterial Nitroreductases Reactive_Intermediates Nitroso & Hydroxylamino Intermediates Nitro_Anion->Reactive_Intermediates Further Reduction Cell_Damage Damage to DNA, Proteins, and Lipids Reactive_Intermediates->Cell_Damage Covalent Modification & Oxidative Stress Cell_Death Bacterial Cell Death Cell_Damage->Cell_Death

Caption: Proposed mechanism of action for nitropyridine-based antimicrobial agents.

Conclusion

This compound is a promising and versatile starting material for the synthesis of novel antimicrobial agents. The protocols outlined in this application note provide a robust framework for the generation of diverse compound libraries based on the O-alkylation of this scaffold. The inherent chemical reactivity and potential for further modification make it an attractive building block for drug discovery programs aimed at combating the growing threat of antimicrobial resistance. The insights into its reactivity and the detailed experimental procedures are intended to empower researchers to accelerate the development of new and effective therapeutic agents.

References

Application Notes & Protocols: Strategic Derivatization of 3-Chloro-2-hydroxy-5-nitropyridine for the Development of Biologically Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in FDA-approved drugs and diverse biological activities.[1][2] Among pyridine derivatives, 3-chloro-2-hydroxy-5-nitropyridine stands out as a highly versatile and reactive scaffold for chemical library synthesis. Its unique arrangement of a nucleophilic substitution site (C-Cl), an alkylation/acylation site (C-OH), and an activating nitro group makes it an ideal starting point for creating novel compounds for drug discovery.[3][4] This guide provides an in-depth exploration of derivatization strategies for this scaffold, complete with detailed, field-tested protocols for chemical synthesis and subsequent evaluation in critical biological assays. We focus on explaining the causality behind experimental choices to empower researchers in their quest for new therapeutic agents.

The this compound Scaffold: A Chemist's Blueprint

The power of the this compound scaffold lies in its distinct electronic and structural features. The pyridine nitrogen and the potent electron-withdrawing nitro group at the C5 position significantly lower the electron density of the aromatic ring. This electronic "pull" activates the chlorine atom at the C3 position, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] Concurrently, the hydroxyl group at the C2 position presents an independent handle for derivatization through reactions like O-alkylation or acylation. This multi-faceted reactivity allows for the systematic and combinatorial generation of diverse molecular architectures from a single, readily available starting material.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII Ar-Pd(II)L₂-Cl OxAdd->PdII Trans Trans- metalation PdII->Trans PdII_B Ar-Pd(II)L₂-R' Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration ArCl Scaffold-Cl ArCl->OxAdd Boronic R'-B(OR)₂ + Base Boronic->Trans Product Scaffold-R' Product->RedElim G A 1. Prepare Compound Dilutions B 2. Add Kinase + Inhibitor to Plate A->B C 3. Initiate Reaction with ATP/Substrate B->C D 4. Incubate (e.g., 60 min @ 30°C) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Convert ADP to ATP (Add Kinase Detection Reagent) E->F G 7. Read Luminescence F->G H 8. Calculate IC₅₀ G->H G A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat Cells with Compound Dilutions B->C D 4. Incubate for 72h C->D E 5. Add XTT Labeling Mixture D->E F 6. Incubate for 4h E->F G 7. Read Absorbance (450-500 nm) F->G H 8. Calculate GI₅₀ G->H

References

3-Chloro-2-hydroxy-5-nitropyridine as a building block for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3-Chloro-2-hydroxy-5-nitropyridine: A Versatile Building Block for Heterocyclic Compound Synthesis

Introduction: Unlocking Heterocyclic Diversity

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Among the vast array of substituted pyridines, this compound stands out as a particularly valuable and versatile building block. Its unique arrangement of three distinct functional groups—a nucleophilically labile chloro group, a reactive hydroxy/pyridone moiety, and a strongly electron-withdrawing nitro group—provides a rich platform for a multitude of chemical transformations.

This guide serves as a comprehensive application note for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to provide a deep understanding of the molecule's reactivity, offering field-proven insights into its application for constructing complex heterocyclic systems. We will explore the causality behind experimental choices and provide self-validating protocols for key synthetic transformations.

Physicochemical Properties and Reactivity Profile

The utility of this compound stems from its distinct electronic and structural characteristics. The compound exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form, with the latter generally predominating in both solid and solution phases. This tautomerism is crucial as it influences the aromaticity and reactivity of the pyridine ring.

The powerful electron-withdrawing nature of the nitro group at the C5 position, combined with the inductive effect of the ring nitrogen, renders the pyridine core electron-deficient. This electronic profile is pivotal, as it significantly activates the C3 position for nucleophilic aromatic substitution (SNAr), making the chloro atom an excellent leaving group.

PropertyValueReference
CAS Number 22353-38-4
Molecular Formula C₅H₃ClN₂O₃
Molecular Weight 174.54 g/mol
Appearance Off-white to pale yellow powder
Melting Point 185-189 °C
Purity ≥ 98-99% (HPLC)

The molecule's reactivity can be strategically channeled through several pathways, as illustrated below.

Key Reaction Pathways of this compound A 3-Chloro-2-hydroxy- 5-nitropyridine B Nucleophilic Aromatic Substitution (SNAr) A->B  + Nu⁻ (-Cl⁻) C Nitro Group Reduction A->C  [H] (e.g., SnCl₂/HCl) D Cross-Coupling Reactions A->D  + R-B(OH)₂ (Suzuki Coupling) E Fused Ring Synthesis B->E  Intramolecular Cyclization P1 Substituted 2-hydroxy-5-nitropyridines (e.g., with -NR₂, -OR, -SR) B->P1 P2 3-Chloro-5-amino- 2-hydroxypyridine C->P2 P3 3-Aryl/Vinyl- 2-hydroxy-5-nitropyridines D->P3 P4 Pyrazolopyridines, Triazolopyridines, etc. E->P4

Functionalization of molecules using 3-Chloro-2-hydroxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Functionalization of Molecules Using 3-Chloro-2-hydroxy-5-nitropyridine

Introduction

This compound is a highly functionalized heterocyclic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique arrangement of a chloro leaving group, a nucleophilic hydroxy/amide moiety, and a strongly electron-withdrawing nitro group on a pyridine scaffold makes it a key intermediate in the development of a wide array of complex molecules.[1][2] This compound is extensively utilized in the pharmaceutical and agrochemical industries for the synthesis of biologically active molecules, including antimicrobial, anti-inflammatory, and herbicidal agents.[1][3] Its application also extends to material science and the synthesis of dyes and pigments.[1]

This guide provides a comprehensive overview of the core reactivity of this compound, detailed experimental protocols for its key transformations, and the mechanistic rationale behind these synthetic strategies. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors.

Physicochemical Properties & Safety Information

A clear understanding of the compound's properties and safety requirements is paramount before its use in any experimental setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 22353-38-4[1][4]
Molecular Formula C₅H₃ClN₂O₃[1][4]
Molecular Weight 174.54 g/mol [1][4]
Appearance Off-white to pale yellow powder[1]
Melting Point 185-189 °C[1]
Purity ≥ 99% (HPLC)[1]
Storage Store at 0-8 °C[1]
Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate precautions.

  • Hazards: Causes skin irritation and serious eye irritation.[5][6] May cause respiratory irritation.[6][7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[5] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[8][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.[8]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[5]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]

    • Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[5][6]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell.[5][6]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[5]

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the interplay of its three functional groups. The strong electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SₙAr).

Tautomerism: The 2-Hydroxy-pyridine vs. 2-Pyridone Forms

A critical aspect of this molecule's reactivity is its existence as a tautomeric mixture of the 2-hydroxy-pyridine form and the more stable 2-pyridinone form. This equilibrium dictates the site of reactivity for alkylation and arylation reactions. The pyridone tautomer presents an N-H bond, which can be deprotonated to form a nucleophilic amide, while the hydroxy tautomer presents an O-H bond.

Caption: Tautomeric equilibrium of this compound.

Application Notes and Protocols

The following protocols are designed to be robust starting points for the functionalization of this compound. Optimization may be required for specific substrates.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. All reactions should be performed in a fume hood with appropriate PPE.

workflow setup 1. Reaction Setup - Dry glassware - Add reagents under inert gas (Ar/N₂) - Add anhydrous solvent reaction 2. Reaction - Stir at specified temperature - Monitor by TLC or LC-MS setup->reaction Heat/Stir workup 3. Workup - Cool to room temperature - Quench reaction - Aqueous/organic extraction reaction->workup Completion purification 4. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purification analysis 5. Characterization - NMR (¹H, ¹³C) - Mass Spectrometry (HRMS) - Purity analysis (HPLC) purification->analysis

Caption: A generalized workflow for synthetic organic chemistry protocols.

Protocol 1: Copper-Catalyzed N-Arylation of the Pyridone Tautomer

This protocol leverages the N-H of the pyridone tautomer for C-N bond formation with an aryl halide, a modified Ullmann condensation. Copper catalysis is often more economical than palladium for this type of transformation.[10][11]

  • Reaction Scheme:

    • This compound + Ar-I → 1-Aryl-3-chloro-5-nitro-2-pyridone

  • Rationale: The use of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial to deprotonate the N-H of the pyridone. Copper(I) iodide is a common and effective catalyst. A polar aprotic solvent like DMSO or DMF is used to solubilize the reagents and facilitate the reaction at elevated temperatures.[12]

  • Step-by-Step Protocol:

    • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl iodide (1.2 mmol, 1.2 equiv.), Copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous DMSO or DMF (5 mL) via syringe.

    • Seal the vial and place it in a preheated oil bath at 110-130 °C.

    • Stir the mixture vigorously for 12-24 hours.

    • Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or LC-MS.[12]

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench by slowly adding water (20 mL).

    • Pour the mixture into a separatory funnel, extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMSO/DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.

Protocol 2: Regioselective O-Alkylation with an Alkyl Halide

This protocol aims to selectively functionalize the oxygen of the 2-hydroxy tautomer. The choice of base and solvent is critical to favor O-alkylation over N-alkylation.

  • Reaction Scheme:

    • This compound + R-Br → 2-(Alkoxy)-3-chloro-5-nitropyridine

  • Rationale: While both N and O atoms can be alkylated, conditions can be tuned. Using a milder base like silver carbonate (Ag₂CO₃) or a phase-transfer catalyst can sometimes favor O-alkylation. In some systems, specific acid catalysts can promote regioselective O-alkylation.[13] This protocol uses a common method involving a strong base in a polar aprotic solvent, where the harder oxygen nucleophile may react preferentially with a hard electrophile like an alkyl halide under certain conditions.

  • Step-by-Step Protocol:

    • To a dry round-bottom flask with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.) and dissolve it in anhydrous DMF or acetonitrile (10 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add the desired alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 mmol, 1.1 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

    • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude residue via flash column chromatography to isolate the O-alkylated product. The N-alkylated isomer may also be present and can be separated.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol facilitates the formation of a C-C bond at the C3 position, replacing the chlorine atom. This is a powerful method for constructing biaryl structures.

  • Reaction Scheme:

    • This compound + Ar-B(OH)₂ → 3-Aryl-2-hydroxy-5-nitropyridine

  • Rationale: The Suzuki reaction is a robust method for C-C bond formation.[14][15] Coupling an electron-deficient aryl chloride requires a highly active catalyst system. This typically involves a palladium(0) source (often generated in situ from a Pd(II) precursor like Pd(OAc)₂) and an electron-rich, bulky phosphine ligand such as SPhos or XPhos.[16] A moderately strong base like K₃PO₄ or K₂CO₃ is required for the transmetalation step of the catalytic cycle.[16][17]

  • Step-by-Step Protocol:

    • In a reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

    • Evacuate and backfill the vial with an inert gas (Argon) three times.

    • Add a mixture of anhydrous 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL water).

    • Seal the vial and place it in a preheated oil bath at 80-100 °C.

    • Stir the reaction for 8-16 hours.

    • Monitoring: Monitor the reaction progress by LC-MS or TLC.

    • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude material using flash column chromatography to obtain the desired biaryl product.

Summary of Applications

Table 2: Overview of Functionalization Strategies

Reaction TypeReagents & CatalystsFunctional Group TargetedBond FormedTypical Yields
N-Arylation Ar-I, CuI, K₂CO₃N-H (Pyridone)C-N60-85%
O-Alkylation R-X, NaHO-H (Hydroxy)C-O50-90% (may form N-isomer)
Suzuki Coupling Ar-B(OH)₂, Pd(OAc)₂/SPhos, K₃PO₄C-ClC-C55-95%

Conclusion

This compound is a powerful and versatile synthetic intermediate whose reactivity can be precisely controlled to achieve a variety of molecular architectures. By understanding its tautomeric nature and the electronic effects of its substituents, chemists can selectively target the N-H, O-H, or C-Cl bonds. The protocols provided herein for N-arylation, O-alkylation, and Suzuki cross-coupling serve as a robust foundation for the synthesis of novel compounds for applications in drug discovery, agrochemicals, and materials science.

References

Role of 3-Chloro-2-hydroxy-5-nitropyridine in developing JAK2 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Role of 3-Chloro-2-hydroxy-5-nitropyridine in the Rational Design of Potent and Selective JAK2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Janus kinase (JAK) family, particularly JAK2, represents a critical node in cytokine signaling pathways that govern cell proliferation, differentiation, and immune responses. Dysregulation of the JAK2-STAT pathway, frequently driven by activating mutations such as V617F, is a hallmark of myeloproliferative neoplasms (MPNs).[1][2] This has established JAK2 as a high-value therapeutic target for small molecule inhibitors.[2][3] This document provides an in-depth guide on the strategic use of this compound as a versatile starting scaffold for the synthesis of novel JAK2 inhibitors. We will explore the chemical rationale behind its selection, provide detailed synthetic protocols, outline methodologies for comprehensive biological evaluation, and discuss the principles of building a structure-activity relationship (SAR) profile to guide lead optimization.

The JAK-STAT Signaling Pathway: A Central Role for JAK2

The JAK-STAT pathway is a crucial intracellular cascade that transduces signals from a wide array of cytokines and growth factors.[4][5] The process is initiated when a cytokine binds to its specific cell surface receptor, inducing receptor dimerization. This brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. Activated JAK2 then phosphorylates tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][6] Once docked, STATs are themselves phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription, which impacts cell survival and proliferation.[6]

JAK_STAT_Pathway cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_inactive JAK2 (Inactive) JAK2_active JAK2-P (Active) JAK2_inactive->JAK2_active 2. Trans-phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization STAT_inactive STAT (Inactive) Receptor_P Receptor-P STAT_inactive->Receptor_P 4. STAT Docking DNA DNA Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 7. Regulation JAK2_active->Receptor_P 3. Receptor Phosphorylation STAT_active STAT-P Dimer Receptor_P->STAT_active 5. STAT Phosphorylation by JAK2-P STAT_active->DNA 6. Nuclear Translocation & DNA Binding

Caption: The canonical JAK2-STAT signaling pathway.

Chemical Rationale: The Utility of the this compound Scaffold

The selection of a starting scaffold is a critical decision in medicinal chemistry. This compound is an exemplary choice for developing kinase inhibitors due to its inherent chemical properties, which allow for systematic and logical diversification. The pyridone core is a privileged structure in drug design, known for its ability to form key interactions within the ATP-binding site of kinases.[7][8][9]

  • The 2-Hydroxypyridine/Pyridone Tautomer: This group is a superb hydrogen bond donor and acceptor. It frequently acts as a "hinge-binder," forming two crucial hydrogen bonds with the backbone amide and carbonyl of the hinge region in the JAK2 ATP-binding pocket, mimicking the adenine portion of ATP.[10][11]

  • The 3-Chloro Group: Positioned ortho to the hinge-binding motif, this chlorine atom serves as an excellent synthetic handle. It is a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of side chains (R¹). These side chains can be designed to probe deeper into the binding pocket, improve selectivity, or enhance pharmacokinetic properties.

  • The 5-Nitro Group: This powerful electron-withdrawing group serves two purposes. First, it activates the pyridine ring, facilitating the SNAr reaction at the C3 position. Second, the nitro group can be readily reduced to an amine (-NH₂). This newly formed amino group provides a second, orthogonal vector for diversification (R²), often through amide bond formation, allowing exploration of the solvent-exposed region of the kinase.

Caption: Key functional regions of the scaffold.

Synthetic Protocol: A General Route to Novel JAK2 Inhibitors

This section outlines a representative, three-step synthetic workflow to generate a library of inhibitors from this compound. This approach allows for the systematic introduction of diversity at the R¹ and R² positions.

Synthesis_Workflow Start 3-Chloro-2-hydroxy- 5-nitropyridine Step1 Step 1: SNAr (R¹-NH₂) Start->Step1 Intermediate1 Intermediate A (R¹-substituted) Step1->Intermediate1 Step2 Step 2: Nitro Reduction (Fe/HCl or H₂, Pd/C) Intermediate1->Step2 Intermediate2 Intermediate B (Amino-pyridine) Step2->Intermediate2 Step3 Step 3: Amide Coupling (R²-COOH, HATU) Intermediate2->Step3 Final Final Inhibitor (R¹, R²-disubstituted) Step3->Final

Caption: General synthetic workflow for inhibitor library generation.

Detailed Step-by-Step Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr) to install R¹

  • Rationale: This step introduces the first point of diversity by replacing the chlorine atom with a primary or secondary amine (R¹-NH₂). The choice of amine is critical for probing specific pockets within the JAK2 active site.

  • Procedure:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol, add the desired amine (R¹-NH₂, 1.1 eq).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0 eq), to scavenge the HCl byproduct.

    • Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product (Intermediate A) by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Rationale: This step unmasks the second diversification point by converting the electron-withdrawing nitro group into a nucleophilic amino group.

  • Procedure:

    • Suspend Intermediate A (1.0 eq) in ethanol or a mixture of ethanol/water.

    • Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq). Alternatively, catalytic hydrogenation (H₂, 1 atm) with Palladium on carbon (Pd/C, 10 mol%) in methanol can be used.

    • Heat the mixture to reflux (70-80 °C) and monitor by TLC/LC-MS (typically 2-4 hours).

    • After completion, cool the reaction and filter through a pad of Celite to remove the iron salts or Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude amine (Intermediate B), which is often used in the next step without further purification.

Step 3: Amide Coupling to install R²

  • Rationale: This final step attaches the R² moiety, typically via a stable amide linkage, to explore interactions in the solvent-exposed region.

  • Procedure:

    • Dissolve Intermediate B (1.0 eq) and the desired carboxylic acid (R²-COOH, 1.1 eq) in DMF.

    • Add an amide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).

    • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC/LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final inhibitor by flash column chromatography or preparative HPLC to yield the pure compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Building a Structure-Activity Relationship (SAR) Profile

The synthetic route above enables the creation of a matrix of compounds where R¹ and R² are systematically varied. By testing these compounds in biological assays, a clear SAR can be established to guide the next round of inhibitor design.[12][13][14]

Hypothetical SAR Data Table
Compound IDR¹ GroupR² GroupJAK2 IC₅₀ (nM) [a]JAK1 IC₅₀ (nM) [a]JAK1/JAK2 Selectivity
LEAD-01 CyclopentylamineBenzoyl50651.3x
OPT-02 (R)-3-aminopiperidineBenzoyl1515010x
OPT-03 (S)-3-aminopiperidineBenzoyl85901.1x
OPT-04 Cyclopentylamine4-Fluorobenzoyl45551.2x
OPT-05 (R)-3-aminopiperidine4-Morpholinobenzoyl512525x
OPT-06 (R)-3-aminopiperidine4-(Dimethylamino)benzoyl814017.5x

[a] IC₅₀ is the half-maximal inhibitory concentration, a measure of inhibitor potency.

SAR Interpretation:

  • Stereochemistry at R¹ is Critical (LEAD-01 vs. OPT-02/03): The introduction of a chiral center at R¹ shows that the (R)-enantiomer (OPT-02) is significantly more potent and selective for JAK2 than the (S)-enantiomer (OPT-03). This suggests a specific stereochemical requirement in the binding pocket.

  • R² Modulates Potency (OPT-02 vs. OPT-05/06): With the optimal (R)-piperidine at R¹, modifications at R² can further enhance potency. Adding a morpholine group (OPT-05) improves the IC₅₀ from 15 nM to 5 nM, likely by forming favorable interactions (e.g., H-bonds) in the solvent-exposed region, while maintaining high selectivity.

Protocols for Biological Evaluation

A tiered screening approach is essential for efficiently evaluating newly synthesized compounds. This typically moves from biochemical assays to cell-based assays and finally to target engagement confirmation.

Biological_Workflow cluster_tier1 Tier 1: Biochemical Potency & Selectivity cluster_tier2 Tier 2: Cellular Activity cluster_tier3 Tier 3: Target Engagement Biochem In Vitro Kinase Assay (e.g., ADP-Glo) Determine IC₅₀ vs. JAK1, JAK2, JAK3, TYK2 Cellular Cell Proliferation Assay (e.g., HEL 92.1 cells) Determine cellular EC₅₀ Biochem->Cellular Promising hits advance Target Western Blot for p-STAT5 Confirm downstream pathway inhibition Cellular->Target Active compounds advance

Caption: Tiered workflow for biological evaluation of inhibitors.

Protocol 5.1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
  • Principle: This assay measures the amount of ADP produced during the kinase reaction. Less ADP corresponds to greater inhibition of JAK2. The amount of ADP is quantified by converting it to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

  • Methodology: [15]

    • Prepare serial dilutions of test compounds in DMSO, then dilute further into the assay buffer.

    • In a 384-well plate, add 2.5 µL of test compound solution.

    • Add 2.5 µL of a solution containing recombinant human JAK2 enzyme and the appropriate peptide substrate.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for JAK2.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

    • Calculate percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the data and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 5.2: Cell Proliferation Assay (HEL 92.1 Cell Line)
  • Principle: HEL 92.1 is a human erythroleukemia cell line that harbors the activating JAK2-V617F mutation, making its proliferation dependent on JAK2 signaling.[16] Inhibition of JAK2 will lead to decreased cell viability.

  • Methodology:

    • Seed HEL 92.1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% FBS.

    • Prepare serial dilutions of test compounds and add them to the wells. Include a DMSO vehicle control.

    • Incubate the plate for 72 hours at 37 °C in a 5% CO₂ incubator.

    • Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.

    • Measure the resulting luminescence or absorbance using a plate reader.

    • Normalize the data to the DMSO control and calculate the half-maximal effective concentration (EC₅₀).

Protocol 5.3: Western Blot for Phospho-STAT5 (Target Engagement)
  • Principle: This assay directly confirms that the compound inhibits JAK2 activity within the cell by measuring the phosphorylation level of its immediate downstream substrate, STAT5. A reduction in phosphorylated STAT5 (p-STAT5) indicates successful target engagement.[17][18]

  • Methodology:

    • Plate HEL 92.1 cells and allow them to adhere or grow to a suitable confluency.

    • Treat the cells with various concentrations of the test compound (typically centered around the EC₅₀ value from the proliferation assay) for 2-4 hours.[19]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4 °C with a primary antibody specific for phospho-STAT5 (Tyr694).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities and normalize the p-STAT5 signal to the total STAT5 signal.

Conclusion

This compound is a highly valuable and strategically designed starting material for the discovery of novel JAK2 inhibitors. Its inherent chemical functionalities provide two distinct and orthogonal points for diversification, allowing for a systematic and efficient exploration of the chemical space within the JAK2 ATP-binding site. The protocols detailed herein offer a comprehensive framework for the synthesis, biological evaluation, and rational optimization of inhibitors derived from this scaffold. By integrating synthetic chemistry with robust biochemical and cellular assays, researchers can effectively advance drug discovery programs aimed at treating myeloproliferative neoplasms and other diseases driven by aberrant JAK2 signaling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-hydroxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2-hydroxy-5-nitropyridine. This critical intermediate is widely used in the development of pharmaceuticals and agrochemicals.[1][2] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and a foundational understanding of the reaction's intricacies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield of this compound?

Low yield is a frequent issue stemming from several factors, primarily related to the nitration conditions and the stability of the starting material and product. The synthesis typically involves the nitration of a substituted pyridine, and controlling the reaction parameters is paramount.

Underlying Causes and Solutions:

  • Inadequate Nitrating Agent: The choice and concentration of the nitrating agent are critical. A mixture of concentrated sulfuric acid and nitric acid is commonly used. If the mixture is not potent enough (e.g., due to aged reagents or improper ratio), the reaction will be incomplete.

    • Troubleshooting:

      • Ensure you are using fresh, concentrated nitric acid (68-70%) and sulfuric acid (95-98%).

      • The typical ratio of H₂SO₄:HNO₃ can vary, but a common starting point is a 2:1 or 3:1 (v/v) mixture. This ensures a high concentration of the nitronium ion (NO₂⁺), the active electrophile.

      • Consider using fuming nitric acid or fuming sulfuric acid (oleum) for a more potent nitrating mixture, but exercise extreme caution due to their reactivity.[3]

  • Suboptimal Reaction Temperature: Temperature control is a delicate balance. Too low, and the reaction rate will be impractically slow. Too high, and you risk thermal decomposition of the product and the formation of unwanted byproducts, including dinitrated species.

    • Troubleshooting:

      • The nitration of pyridine rings is typically conducted at low temperatures, often starting at 0-10 °C during the addition of the substrate to the nitrating mixture.[4]

      • After the initial addition, the reaction may be allowed to slowly warm to room temperature or slightly above (e.g., 40-50 °C) to drive it to completion.[5]

      • Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature for your specific setup.

  • Improper Order of Reagent Addition: The order of addition can significantly impact the selectivity and yield. Adding the pyridine substrate to the pre-mixed nitrating acids is generally preferred. This ensures that the substrate is always in the presence of an excess of the nitrating agent, which can help to minimize side reactions.[4]

  • Work-up and Isolation Losses: The product is often precipitated by quenching the reaction mixture in ice water. Significant losses can occur during this step if the product has some solubility in the acidic aqueous layer or if the precipitation is incomplete.

    • Troubleshooting:

      • Ensure the reaction mixture is poured into a sufficiently large volume of ice/ice water to effectively dissipate the heat of dilution of the strong acids.

      • After precipitation, check the pH of the slurry. Adjusting the pH to be weakly acidic might be necessary to ensure the complete precipitation of the product.

      • Wash the isolated solid with cold water to remove residual acids and inorganic salts. Avoid excessive washing to minimize product loss.

Below is a troubleshooting workflow to address low yield:

Caption: Troubleshooting workflow for low yield.

Question 2: I am observing significant amounts of an impurity with the same mass as my product. How can I identify and minimize the formation of isomers?

The formation of isomeric byproducts is a classic challenge in electrophilic aromatic substitution on substituted rings. In the case of a 2-hydroxy-chloropyridine starting material, nitration can potentially occur at different positions on the pyridine ring.

Plausible Isomeric Impurity:

The most likely isomer is 5-Chloro-2-hydroxy-3-nitropyridine . The directing effects of the substituents on the pyridine ring determine the position of nitration. Both the hydroxyl (-OH) and chloro (-Cl) groups are ortho-, para-directing. However, the hydroxyl group is a much stronger activating group than the chloro group.

  • The -OH group at position 2 strongly directs nitration to positions 3 and 5.

  • The -Cl group at a position (e.g., 3-chloro starting material) would also influence the final position of the nitro group.

Minimizing Isomer Formation:

  • Choice of Starting Material: The synthesis often starts from 2-hydroxy-5-nitropyridine, which is then chlorinated, or from 2-aminopyridine, which undergoes nitration, diazotization, and chlorination.[6] Starting with a precursor where the nitro group is already in the desired position can circumvent issues with regioselectivity during nitration.

  • Strict Temperature Control: As mentioned for yield, lower temperatures generally favor the thermodynamically more stable product and can increase the selectivity of the reaction. Running the reaction at the lowest practical temperature can help minimize the formation of the kinetic product, which may be an undesired isomer.

  • Solvent Effects: While strong acids are the typical medium, the choice of co-solvent (if any) can influence the regioselectivity. However, for this specific nitration, the reaction is almost exclusively carried out in a mixture of sulfuric and nitric acid.

Purification Strategy for Isomer Removal:

Separating isomers can be challenging due to their similar physical properties.[4]

  • Recrystallization: This is the most common method. A systematic solvent screening is recommended. Start with solvents in which the desired product has good solubility at high temperatures and poor solubility at low temperatures. Common solvents to try include ethanol, isopropanol, acetic acid, or mixtures with water.[7][8]

  • Column Chromatography: While not ideal for large-scale production, silica gel column chromatography can be effective for separating isomers at the lab scale. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system is a good starting point.

Technique Advantages Disadvantages
Recrystallization Scalable, cost-effectiveMay result in product loss in the mother liquor; may not be effective for very similar isomers.
Column Chromatography High resolution, effective for difficult separationsNot easily scalable, requires large volumes of solvent, more time-consuming.
Question 3: My final product is difficult to purify and appears to be contaminated with dark, tarry substances. What causes this and how can I prevent it?

The formation of dark, insoluble byproducts is often a sign of degradation or polymerization reactions occurring alongside the desired nitration.

Primary Causes:

  • Overheating: Excessive temperatures can cause the nitrated pyridine, which is an electron-deficient and reactive molecule, to decompose or polymerize.

  • Extended Reaction Times: Leaving the reaction to stir for too long, especially at elevated temperatures, can lead to the accumulation of degradation products.

  • Highly Concentrated Nitrating Conditions: While a potent nitrating mixture is necessary, excessively harsh conditions (e.g., high concentrations of fuming nitric/sulfuric acid) can promote oxidative side reactions.

Preventative Measures and Purification Protocol:

  • Strict Monitoring: Use TLC or HPLC to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to avoid over-reaction.

  • Controlled Addition: Add the pyridine substrate to the cold nitrating mixture slowly and portion-wise to maintain a low reaction temperature and prevent localized overheating.[4]

  • Quenching: As soon as the reaction is complete, quench it by pouring it onto ice. This immediately stops the reaction and dilutes the strong acids, preventing further degradation.

  • Activated Carbon Treatment: If the crude product is discolored, a charcoal treatment during recrystallization can be very effective at removing colored impurities.

Detailed Protocol for Decolorization:

  • Dissolve the crude this compound in a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol or acetic acid).

  • Add a small amount of activated carbon (typically 1-5% by weight of the crude product).

  • Stir the mixture at an elevated temperature for 15-30 minutes.

  • Perform a hot filtration through a pad of celite or filter paper to remove the activated carbon.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration.

The following diagram illustrates the relationship between reaction conditions and product quality:

ProductQuality Optimal Temp Optimal Temp High Purity Product High Purity Product Optimal Temp->High Purity Product Correct Time Correct Time Correct Time->High Purity Product Good Quench Good Quench Good Quench->High Purity Product Excess Temp Excess Temp Degradation/Tarry Impurities Degradation/Tarry Impurities Excess Temp->Degradation/Tarry Impurities Excess Time Excess Time Excess Time->Degradation/Tarry Impurities Harsh Reagents Harsh Reagents Harsh Reagents->Degradation/Tarry Impurities

Caption: Factors influencing product purity.

General Synthetic Protocol Example

This is a generalized procedure and should be adapted and optimized for your specific laboratory conditions and scale.

Synthesis of this compound from 2-hydroxy-3-chloropyridine

  • Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2 volumes of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C. Slowly add 1 volume of concentrated nitric acid while maintaining the temperature below 10 °C.

  • Nitration: Dissolve the 2-hydroxy-3-chloropyridine in a minimal amount of concentrated sulfuric acid. Add this solution dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates completion.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Isolation: A yellow precipitate should form. Allow the mixture to stir until all the ice has melted. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) if necessary.

References

Technical Support Center: Purification of 3-Chloro-2-hydroxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Compound: Physicochemical Properties

A foundational understanding of 3-Chloro-2-hydroxy-5-nitropyridine's properties is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₅H₃ClN₂O₃[1][2]
Molecular Weight 174.54 g/mol [1]
Appearance Off-white to pale yellow powder[1]
Melting Point 185-189 °C[1]
Purity (Typical) ≥ 98-99% (HPLC)[1][2]
Storage Conditions 0-8 °C[1]

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: My final product is a persistent off-white or yellowish color, even after initial purification. What are the likely impurities?

Answer: The off-white to pale yellow coloration is characteristic of the compound itself.[1] However, a more intense yellow or brownish hue can indicate the presence of several potential impurities arising from the synthetic route.

  • Isomeric Impurities: The synthesis of this compound can sometimes yield isomeric byproducts. For instance, in related syntheses of 2-chloro-5-nitropyridine, the formation of 2-chloro-3-nitropyridine has been observed.[3] The specific isomers will depend on the starting materials and reaction conditions.

  • Residual Starting Materials: Incomplete reactions can leave behind starting materials such as 2-hydroxy-5-nitropyridine.

  • Decomposition Products: Nitropyridines can be susceptible to decomposition, especially under harsh temperature or pH conditions. The nitro group, in particular, can be reactive.[4]

  • Nitrosamine Impurities: While less common in this specific synthesis, the potential for nitrosamine impurities should be considered, especially if secondary amines are used in any synthetic step.[5]

Recommended Actions:

  • Initial Characterization: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the impurities.

  • Recrystallization: This is often the most effective method for removing minor colored impurities and closely related isomers.

Question 2: I'm struggling with selecting an appropriate recrystallization solvent. What are the key considerations?

Answer: Solvent selection is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for high recovery of pure crystals upon cooling.

Solvent Selection Workflow:

Caption: A systematic approach to solvent selection for recrystallization.

Recommended Solvents for Screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Nitriles: Acetonitrile

  • Water: Often used as an anti-solvent in combination with a more soluble organic solvent. A water and alcohol mixed solution has been used for the recrystallization of the related compound 2-hydroxy-5-nitropyridine.[6]

Question 3: Recrystallization isn't sufficiently removing a persistent impurity. What are my next steps?

Answer: If recrystallization proves insufficient, column chromatography is the next logical step. This technique offers a higher degree of separation based on the differential adsorption of the compound and its impurities to a stationary phase.

Column Chromatography Protocol:

  • Stationary Phase Selection: Silica gel is the most common choice for compounds of this polarity.

  • Mobile Phase (Eluent) Selection: Begin with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent system will provide good separation between the desired product and impurities on a Thin Layer Chromatography (TLC) plate.

  • Column Packing and Loading: Properly pack the column with the chosen stationary phase and slurry it with the initial mobile phase. The crude product can be loaded directly onto the column or pre-adsorbed onto a small amount of silica gel.

  • Elution and Fraction Collection: Begin elution with the mobile phase, gradually increasing the polarity (gradient elution) if necessary. Collect fractions and monitor their composition using TLC or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Question 4: How can I confirm the purity of my final product?

Answer: A combination of analytical techniques is necessary to confirm the purity and identity of your this compound.

Analytical TechniquePurpose
HPLC Quantifies the purity of the compound and detects the presence of impurities.
LC-MS Confirms the molecular weight of the compound and provides structural information about impurities.
NMR (¹H and ¹³C) Confirms the chemical structure of the compound and can help identify and quantify impurities.
Melting Point A sharp melting point range close to the literature value (185-189 °C) is indicative of high purity.[1]
FTIR Confirms the presence of key functional groups (e.g., -OH, -NO₂, C-Cl).

III. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are the common byproducts of each?

A1: One common synthetic pathway involves the chlorination of 2-hydroxy-5-nitropyridine.[7] Potential byproducts can include unreacted starting material and over-chlorinated species. Another approach could involve the nitration of a substituted pyridine, which can lead to the formation of various positional isomers.[8][9]

Q2: What are the recommended storage and handling procedures for this compound?

A2: It is recommended to store this compound at 0-8 °C.[1] As with many nitropyridine compounds, it should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Q3: Are there any known stability issues with this compound?

A3: Nitropyridine compounds can be sensitive to heat and strong acids or bases.[4][10] Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.[10] It is advisable to avoid prolonged exposure to high temperatures and extreme pH conditions during purification and storage.

Q4: Where can I find reliable safety information for this compound?

A4: Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on hazards, handling, and emergency procedures.[10]

IV. Experimental Workflow Diagram

Caption: A general workflow for the purification and analysis of this compound.

V. References

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Retrieved from --INVALID-LINK--

  • IndiaMART. (n.d.). 3 Chloro 2 Hydroxy 5 Nitropyridine Acid, 98%. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 22353-38-4|this compound. Retrieved from --INVALID-LINK--

  • Matsumura, S., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 25(18), 4284. --INVALID-LINK--

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from --INVALID-LINK--

  • ArtMolecule. (n.d.). Impurities and Degradation products. Retrieved from --INVALID-LINK--

  • Katritzky, A. R., et al. (2004). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 2(14), 2099-2102. --INVALID-LINK--

  • Alachem Co., Ltd. (n.d.). 15862-33-6 | 3-Bromo-2-hydroxy-5-nitropyridine. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Bromo-2-chloro-5-nitropyridine 97%. Retrieved from --INVALID-LINK--

  • Patsnap. (n.d.). Preparation method of 3-hydroxy-2-nitropyridine. Retrieved from --INVALID-LINK--

  • Jubilant Ingrevia Limited. (2020). 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Hydroxy-2-nitropyridine synthesis. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

References

Overcoming low yield in the preparation of 2-chloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-5-nitropyridine. This valuable heterocyclic intermediate is a critical building block in the pharmaceutical and agrochemical industries.[1][2] However, its preparation, typically via the chlorination of 2-hydroxy-5-nitropyridine, is often plagued by low yields and purification challenges.

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the underlying chemical principles, and implement robust, high-yielding protocols.

Core Reaction Overview: The Chlorination Pathway

The most prevalent synthetic route involves the conversion of 2-hydroxy-5-nitropyridine to the target compound using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3][4] The substrate, 2-hydroxy-5-nitropyridine, exists in a tautomeric equilibrium with its 2-pyridone form.[5][6][7][8] The reaction mechanism proceeds through the activation of the pyridone oxygen by the chlorinating agent.

Troubleshooting Guide: Question & Answer

Issue 1: My reaction has stalled. TLC analysis shows a significant amount of unreacted 2-hydroxy-5-nitropyridine.

Answer: This is one of the most common issues and typically points to insufficient reaction temperature or inadequate activation of the chlorinating agent.

Causality Explained: The conversion of the 2-pyridone tautomer to the chloro-pyridine requires overcoming a significant activation energy. Phosphorus oxychloride (POCl₃) alone can be a sluggish reagent. The reaction proceeds via the formation of a chlorophosphate intermediate on the pyridone oxygen, which is then displaced by a chloride ion.

  • Insufficient Temperature: If the reaction temperature is too low (e.g., below 100-110 °C), the rate of formation of the active intermediate and the subsequent nucleophilic attack is extremely slow.[3][4] Patents and literature often cite reaction temperatures in the range of 100-160 °C.[2][3]

  • Lack of a Catalyst: The reaction can be significantly accelerated by the addition of a tertiary amine base or a phase-transfer catalyst. Bases like N,N-diethylaniline or pyridine itself can act as catalysts.[1][9] More effectively, dimethylformamide (DMF) can react with POCl₃ to form the highly electrophilic Vilsmeier reagent, which rapidly activates the pyridone substrate.[10][11][12][13]

Troubleshooting Workflow:

G start Low Conversion (High Starting Material) temp Is Reaction Temp > 110 °C? start->temp catalyst Is a Catalyst (e.g., DMF, Amine) Present? temp->catalyst Yes increase_temp Action: Increase temperature to 120-140 °C and monitor by TLC. temp->increase_temp No add_catalyst Action: Add DMF (catalytic) or an amine base (e.g., Pyridine) and monitor by TLC. catalyst->add_catalyst No prolong_time Action: If conversion is slow but steady, prolong reaction time (e.g., 8-18h). catalyst->prolong_time Yes G cluster_0 Desired Reaction Pathway cluster_1 Hydrolysis Side Reaction (Workup) A 2-Hydroxy-5-nitropyridine (Pyridone Tautomer) B Chlorophosphate Intermediate A->B + POCl3 (Catalyst, ΔT) C 2-Chloro-5-nitropyridine (Product) B->C + Cl- C2 2-Chloro-5-nitropyridine (Product) A2 2-Hydroxy-5-nitropyridine (Starting Material) C2->A2 + H2O / OH- (Quench)

References

Challenges in the downstream purification of therapeutic proteins derived from similar intermediates

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of purifying therapeutic proteins from streams containing structurally similar intermediates. The following troubleshooting guides and FAQs address common and complex challenges encountered during downstream processing.

I. Frequently Asked questions (FAQs)

Q1: What are the primary challenges in purifying therapeutic proteins from similar intermediates?

A1: The core challenge lies in the subtle physicochemical differences between the target protein and related impurities.[1][2] These impurities can include:

  • Product-Related Variants: Aggregates, fragments, charge variants (e.g., deamidated or oxidized forms), and variants with different post-translational modifications (PTMs).[3][4][5]

  • Process-Related Impurities: Host cell proteins (HCPs), DNA, and components leached from chromatography resins.[6]

Q2: Why is removing aggregates so critical, and what are the go-to methods?

A2: Protein aggregates can reduce the efficacy of a therapeutic protein and may cause immunogenic reactions in patients.[7] Therefore, their removal is a critical step in downstream processing.[8] The most common methods for aggregate removal are:

  • Size Exclusion Chromatography (SEC): Separates molecules based on size. It is a widely accepted technique for resolving monomers, dimers, and higher-order aggregates.[9]

  • Hydrophobic Interaction Chromatography (HIC): Exploits differences in the surface hydrophobicity of proteins.[10][11][12] Aggregates are often more hydrophobic than their monomeric counterparts, allowing for effective separation.[10][12][13]

  • Mixed-Mode Chromatography (MMC): Utilizes resins with ligands capable of multiple interaction types (e.g., ionic and hydrophobic), offering unique selectivities for separating aggregates.[14][15][16][17][18]

Q3: How can I separate protein isoforms with very similar isoelectric points (pI)?

A3: Separating proteins with close pI values is a significant challenge.[19][20] Ion-exchange chromatography (IEX) is the primary tool for this, but success often lies in the details of method development:

  • pH Gradient Ion-Exchange Chromatography: Instead of a salt gradient, a pH gradient can provide higher resolution for separating charge variants.[3][21]

  • Mixed-Mode Chromatography: The dual ionic and hydrophobic interactions can enhance selectivity between isoforms that are difficult to separate by IEX alone.[14][15]

  • Chromatofocusing: This technique separates proteins based on their pI by creating a pH gradient on the column.

Q4: What are the best strategies for host cell protein (HCP) clearance?

A4: A multi-step approach is typically required for effective HCP removal.[6][22] Key strategies include:

  • Protein A Affinity Chromatography: This is often the first step for antibody purification and can remove over 90% of HCPs.[23]

  • Ion-Exchange Chromatography (IEX): Often used in flow-through mode, where the target protein does not bind to the resin, but many HCPs do.[23]

  • Mixed-Mode Chromatography: Can be very effective in removing HCPs that co-elute with the target protein in other chromatography steps.[6]

  • Wash Step Optimization: During affinity chromatography, using wash buffers with additives like arginine or detergents at an appropriate pH can disrupt interactions between the target protein and HCPs, leading to better clearance.[24]

II. Troubleshooting Guides

Challenge 1: Poor Resolution of Product and Aggregate in HIC

Scenario: You are using Hydrophobic Interaction Chromatography (HIC) to remove aggregates, but the monomer and aggregate peaks are not well-separated.

Troubleshooting Workflow

Caption: HIC Troubleshooting Workflow.

Detailed Protocol: HIC Resin Screening
  • Prepare a small amount of your protein sample containing both monomer and aggregate. The sample should be in a high-salt buffer (e.g., 1-2 M ammonium sulfate in a neutral pH buffer).

  • Equilibrate small columns packed with different HIC resins (e.g., Phenyl, Butyl, Octyl) with the high-salt buffer.

  • Load the same amount of protein onto each column.

  • Wash each column with the equilibration buffer.

  • Elute the bound protein using a linear gradient from the high-salt buffer to a no-salt buffer over 20 column volumes.

  • Analyze the fractions from each column by SEC to determine which resin provides the best separation of monomer and aggregate.

Challenge 2: Co-elution of Charge Variants in Ion-Exchange Chromatography (IEX)

Scenario: You are trying to separate charge variants (e.g., deamidated or oxidized forms) of your therapeutic protein using IEX, but they are eluting as a single peak.

Troubleshooting Workflow

Caption: IEX Troubleshooting for Charge Variants.

Detailed Protocol: pH Gradient Elution for Charge Variant Separation
  • Determine the isoelectric point (pI) of your target protein.

  • Select an appropriate ion-exchanger. For a cation exchanger, the starting pH should be at least 0.5 pH units below the pI. For an anion exchanger, the starting pH should be at least 0.5 pH units above the pI.[25]

  • Prepare two buffer solutions for the pH gradient. For a cation exchanger, Buffer A would have a lower pH and Buffer B a higher pH.

  • Equilibrate the IEX column with Buffer A.

  • Load the protein sample, which has been buffer-exchanged into Buffer A.[25]

  • Wash the column with Buffer A.

  • Elute the protein using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 column volumes.

  • Analyze the collected fractions by analytical methods such as capillary isoelectric focusing (cIEF) or mass spectrometry to identify the separated charge variants.[26]

Challenge 3: Inefficient Removal of a Specific Host Cell Protein (HCP)

Scenario: A particular Host Cell Protein (HCP) is consistently co-eluting with your therapeutic protein through multiple purification steps.

Troubleshooting Workflow

Caption: Troubleshooting Persistent HCPs.

Data Presentation: Analytical Techniques for Impurity Profiling
Analytical TechniquePrincipleApplication in Troubleshooting
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Quantifying aggregates and fragments.[9][27]
Ion-Exchange Chromatography (IEX-HPLC) Separation based on surface charge.Profiling and quantifying charge variants.[3][28]
Hydrophobic Interaction Chromatography (HIC) Separation based on surface hydrophobicity.Orthogonal method for aggregate and isoform analysis.[10][11][12]
Capillary Isoelectric Focusing (cIEF) Separation based on isoelectric point.High-resolution analysis of charge heterogeneity.[26]
Mass Spectrometry (MS) Measures mass-to-charge ratio.Identifying unknown impurities like HCPs and confirming post-translational modifications.[4]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light.Detecting the presence of aggregates and determining their size distribution.[27][29]

III. References

  • Strategies for Host Cell Protein (HCP) Clearance. Creative Proteomics. --INVALID-LINK--

  • Protein Purification by Hydrophobic Interaction Chromatography. ProteoGenix. --INVALID-LINK--

  • Effective strategies for host cell protein clearance in downstream processing of monoclonal antibodies and Fc-fusion proteins. PubMed. --INVALID-LINK--

  • Troubleshooting protein loss during IEX chromatography. Cytiva Life Sciences. --INVALID-LINK--

  • What Is Hydrophobic Interaction Chromatography?. G-Biosciences. --INVALID-LINK--

  • Recent advancement in application of hydrophobic interaction chromatography for aggregate removal in industrial purification process. PubMed. --INVALID-LINK--

  • Thermo Fisher Scientific unveils HPLC Ion Exchange Columns for Protein Charge Variant and AAV Separation Analysis. Clinical Laboratory International. --INVALID-LINK--

  • Advances in Chromatography for Charge Variant Profiling of Biopharmaceuticals. Chromatography Online. --INVALID-LINK--

  • Ion Exchange Chromatography Troubleshooting. Sigma-Aldrich. --INVALID-LINK--

  • Aggregate removal| The application of HIC resin in bsAbs purification. Bestchrom. --INVALID-LINK--

  • 5 must-know techniques for analyzing protein aggregation. APC. --INVALID-LINK--

  • Protein Aggregates: Analytical Techniques to Address Hidden Complexities. SCIEX. --INVALID-LINK--

  • Theory and use of hydrophobic interaction chromatography in protein purification applications. PubMed. --INVALID-LINK--

  • Advances in purification and separation of posttranslationally modified proteins. PubMed. --INVALID-LINK--

  • BioPharmaceutical Characterization Resource Center - Charge Variant Analysis. Thermo Fisher Scientific. --INVALID-LINK--

  • Isoform separation of proteins by mixed-mode chromatography. PubMed. --INVALID-LINK--

  • Agilent Biocolumns Application Compendium - Charge Variant Analysis. Agilent. --INVALID-LINK--

  • Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. NIH. --INVALID-LINK--

  • Ion Exchange Chromatography Troubleshooting. Merck Millipore. --INVALID-LINK--

  • Challenges and solutions for the downstream purification of therapeutic proteins. PMC. --INVALID-LINK--

  • Current trends and challenges in the downstream purification of bispecific antibodies. NIH. --INVALID-LINK--

  • Native capillary isoelectric focusing for the separation of protein complex isoforms and subcomplexes. NIH. --INVALID-LINK--

  • Optimizing the purification of bispecific antibodies. Cytiva Life Sciences. --INVALID-LINK--

  • Rapid method development to overcome challenges of bi-specific antibody purification. Sartorius. --INVALID-LINK--

  • Isoform separation of proteins by mixed-mode chromatography. ResearchGate. --INVALID-LINK--

  • Overcoming challenges in bispecific antibody production with chromatography & purification solutions. Innovations in Pharmaceutical Technology (IPT). --INVALID-LINK--

  • HCP removal strategy in downstream purification of antibody. Bestchrom. --INVALID-LINK--

  • Current trends and challenges in the downstream purification of bispecific antibodies. Antibody Therapeutics. --INVALID-LINK--

  • New Approaches to HPLC Analysis of Antibody Aggregates and Fragments. Chromatography Today. --INVALID-LINK--

  • Charge Variant Analysis of Therapeutic Proteins Using a Novel Weak Cation Exchange Stationary Phase. Thermo Fisher Scientific. --INVALID-LINK--

  • Challenges and solutions for the downstream purification of therapeutic proteins. National Genomics Data Center (CNCB-NGDC). --INVALID-LINK--

  • Improving Protein Separations with Mixed-Mode Chromatography. LCGC International. --INVALID-LINK--

  • Protein Aggregation Analysis. Intertek. --INVALID-LINK--

  • How to remove host cell protein at the time of protein recombinant protein purification?. ResearchGate. --INVALID-LINK--

  • Challenges and solutions for the downstream purification of therapeutic proteins. ResearchGate. --INVALID-LINK--

  • Effective Strategies for Host Cell Protein Purification: A Case Study. GTP Bioways. --INVALID-LINK--

  • Advances in purification and separation of posttranslationally modified proteins. ResearchGate. --INVALID-LINK--

  • Protein purification troubleshooting guide. GE Healthcare. --INVALID-LINK--

  • Fundamentals of mixed mode (multimodal) chromatography. Cytiva Life Sciences. --INVALID-LINK--

  • Mixed-Mode Chromatography. Thermo Fisher Scientific - US. --INVALID-LINK--

  • Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc.. --INVALID-LINK--

  • Challenges and solutions for the downstream purification of therapeutic proteins. PubMed. --INVALID-LINK--

  • Addressing the Challenges in Downstream Processing Today and Tomorrow. BioProcess International. --INVALID-LINK--

  • Analysis of protein isoforms: can we do it better?. PMC - PubMed Central. --INVALID-LINK--

  • How to purify two different proteins with very close molecular weights and pI values?. ResearchGate. --INVALID-LINK--

  • Can you suggest the best approach to separate charge-based isoforms of a protein?. ResearchGate. --INVALID-LINK--

  • Can I separate two proteins which have almost the same M.Wt. and isoelectric points of 7.1 and 7.75 using IEC?. ResearchGate. --INVALID-LINK--

  • Dealing with the challenges of post translational modification (PTMs). BioPharmaSpec. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-2-hydroxy-5-nitropyridine and its Analogs in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reactivity of 3-chloro-2-hydroxy-5-nitropyridine in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal and materials chemistry. We will dissect the electronic and positional factors governing its reactivity and present a rigorous comparison with key structural analogs. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage these versatile heterocyclic scaffolds.

The Fundamentals of SNAr on the Pyridine Scaffold

The pyridine ring is inherently electron-deficient due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring carbons.[1][2][3] This intrinsic property makes the pyridine nucleus susceptible to attack by nucleophiles, a characteristic that distinguishes it from electron-rich rings like benzene.

The SNAr reaction on pyridines proceeds via a well-established two-step addition-elimination mechanism.[4][5]

  • Addition: A nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group (typically a halide). This initial attack is usually the rate-determining step and results in the temporary loss of aromaticity and the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6]

  • Elimination: The aromaticity of the ring is restored through the rapid expulsion of the leaving group, yielding the final substituted product.

The stability of the Meisenheimer complex is paramount to the reaction's success. Nucleophilic attack is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen.[2][7][8][9] This regioselectivity is a direct consequence of resonance stabilization; when the attack occurs at these positions, the resulting negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization that is not possible with an attack at the C-3 (meta) position.[2][3][7][8]

Caption: SNAr mechanism on an activated pyridine ring.

Deconstructing the Reactivity of this compound

To predict the reactivity of our target molecule, we must analyze the interplay of its three substituents.

  • Nitro Group (-NO₂) at C-5: This is a powerful electron-withdrawing group (EWG) that strongly activates the ring towards nucleophilic attack through both inductive and resonance effects.[4][10] Activating groups are most effective when positioned ortho or para to the leaving group, as they can directly participate in stabilizing the negative charge of the Meisenheimer complex.[6][10] In this molecule, the nitro group is para to the C-2 position and meta to the C-3 position.

  • Chloro Group (-Cl) at C-3: This is the leaving group. Its position at C-3 is electronically disfavored for SNAr reactions. As explained, nucleophilic attack at this meta position does not allow the resulting negative charge in the intermediate to be stabilized by the ring nitrogen, leading to a significantly higher activation energy barrier compared to attack at C-2 or C-4.[2]

  • Hydroxy Group (-OH) at C-2: This substituent introduces complexity. 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form.[11] Furthermore, under basic conditions often employed in SNAr reactions, the acidic proton can be removed to form a pyridin-2-olate anion. Both the neutral hydroxy group and the anionic olate are potent electron-donating groups (EDGs) by resonance. EDGs increase the electron density of the ring, thereby deactivating it towards attack by nucleophiles.

Integrated Reactivity Assessment: The reactivity of this compound is a product of competing electronic effects. The strong activation provided by the C-5 nitro group is severely undermined by two critical factors: the placement of the leaving group at the electronically disfavored C-3 position and the presence of a deactivating hydroxy/pyridone group at C-2. Consequently, This compound is predicted to have very low reactivity in SNAr reactions under standard conditions.

Comparative Reactivity Analysis with Structural Analogs

To contextualize the low reactivity of our target molecule, it is instructive to compare it with its isomers, where the arrangement of substituents leads to dramatically different outcomes. The following table summarizes the predicted relative reactivity based on established electronic principles and published kinetic data for similar systems.[12][13]

CompoundPosition of ClPosition of NO₂Other SubstituentPredicted Relative ReactivityRationale
4-Chloro-3-nitropyridine C-4 (para) C-3 (ortho)NoneVery High LG is at the highly activated C-4 position, ortho to a strong EWG. Negative charge in the intermediate is stabilized by both the ring N and the NO₂ group.[12][13]
2-Chloro-5-nitropyridine C-2 (ortho) C-5 (para)NoneHigh LG is at the activated C-2 position, para to a strong EWG. This is a classic, highly reactive substrate for SNAr.[5][12][13]
2-Chloro-3-nitropyridine C-2 (ortho) C-3 (meta)NoneModerate LG is at the activated C-2 position, but the EWG is meta, offering less direct resonance stabilization to the intermediate compared to the 5-nitro isomer.[12][13]
This compound C-3 (meta) C-52-OH (EDG)Very Low LG is at the disfavored C-3 position. The ring is further deactivated by an EDG at C-2. These factors override the activation from the C-5 nitro group.
3-Chloro-5-nitropyridin-2-amine C-3 (meta) C-52-NH₂ (EDG)Very Low Similar to the hydroxy analog, the combination of a C-3 leaving group and a C-2 electron-donating amino group leads to very low reactivity.[14]

Experimental Protocol: A Self-Validating System for Reactivity Comparison

To empirically validate the predicted reactivity differences, a standardized, parallel experimental setup is essential. This protocol provides a robust framework for comparing the reactivity of various pyridine analogs with a representative nucleophile, such as morpholine.

Objective: To compare the reaction conversion rate of different chloronitropyridine analogs with morpholine under standardized conditions.

Materials:

  • This compound and its selected analogs (e.g., 2-chloro-5-nitropyridine)

  • Morpholine (nucleophile)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (Base)

  • Anhydrous Dimethylformamide (DMF) or Ethanol (Solvent)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup (Parallel) cluster_monitoring 2. Reaction Monitoring cluster_workup 3. Workup & Purification P1 Dissolve Pyridine Analog (1.0 equiv) in DMF P2 Add Morpholine (1.1 equiv) P1->P2 P3 Add Base (e.g., Et₃N) (1.2 equiv) P2->P3 P4 Heat to 80°C with stirring P3->P4 M1 Take aliquots at time points (e.g., 1h, 4h, 24h) P4->M1 M2 Analyze by TLC or LC-MS M1->M2 M3 Compare consumption of starting material M2->M3 W1 Cool to RT M3->W1 W2 Pour into water, extract with Ethyl Acetate W1->W2 W3 Wash with brine, dry over MgSO₄ W2->W3 W4 Concentrate in vacuo W3->W4 W5 Purify via Flash Chromatography W4->W5

Caption: Workflow for comparative SNAr reactivity study.

Step-by-Step Procedure:

  • Reaction Setup: In separate, identical reaction vessels, dissolve each pyridine analog (e.g., 0.5 mmol, 1.0 equiv) in anhydrous DMF (5 mL).

  • Addition of Reagents: To each vessel, add morpholine (0.55 mmol, 1.1 equiv) followed by triethylamine (0.6 mmol, 1.2 equiv).[5][15]

    • Causality: DMF is a polar aprotic solvent that effectively solvates cations, leaving the nucleophile more "naked" and reactive, while also stabilizing the charged Meisenheimer complex.[9][16] Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixtures to a constant temperature (e.g., 80 °C) with vigorous stirring.

    • Causality: Increased temperature provides the necessary activation energy, especially for less reactive substrates. Maintaining a consistent temperature across all reactions is critical for a valid comparison.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., 1, 4, and 24 hours). Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes) to resolve the starting material and the product.

    • Trustworthiness: TLC provides a rapid, qualitative assessment of the consumption of starting material and the formation of a new, more polar product spot. For quantitative data, aliquots should be analyzed by LC-MS or GC-MS.

  • Workup: After a set time (e.g., 24 hours), cool the reactions to room temperature. Pour the mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary. The conversion can be determined from the crude ¹H NMR spectrum or by chromatographic analysis.

By comparing the amount of starting material remaining in each reaction after a fixed period, a clear, semi-quantitative ranking of reactivity can be established, which should align with the theoretical predictions outlined in Section 3.

Conclusion

The reactivity of substituted pyridines in SNAr reactions is a nuanced interplay of electronic and positional effects. While this compound contains a potent activating nitro group, its utility as an SNAr substrate is severely limited by the electronically unfavorable C-3 position of the chloro leaving group and the deactivating nature of the C-2 hydroxy substituent. In contrast, isomers such as 2-chloro-5-nitropyridine and 4-chloro-3-nitropyridine are highly reactive due to the optimal alignment of their leaving groups and activating substituents. This guide provides the foundational principles and a practical experimental framework for researchers to rationally select and utilize these important heterocyclic building blocks in their synthetic endeavors.

References

A Senior Application Scientist's Guide to the Validation of Thiol-Specific Assays: A Comparative Analysis of Nitropyridine-Based Chemistries

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of biological thiols is a critical aspect of numerous research areas, from understanding cellular redox homeostasis to the development of thiol-targeting therapeutics. The choice of assay for this purpose is paramount, demanding not only accuracy and sensitivity but also a thorough understanding of the underlying chemistry and potential interferences. This guide provides an in-depth, objective comparison of assays based on nitropyridine derivatives, specifically focusing on 2,2'-dithiobis(5-nitropyridine) (DTNP), with the widely-used Ellman's reagent and other alternative methods. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols to ensure the scientific integrity of your findings.

The Crucial Role of Thiol-Disulfide Exchange in Colorimetric Assays

The foundation of many colorimetric thiol assays lies in the principle of thiol-disulfide exchange. In this reaction, a nucleophilic thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide and the release of a thiol. When the original disulfide reagent is designed to release a chromophoric thiol upon reaction, the resulting color change can be measured spectrophotometrically to quantify the initial thiol concentration.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Thiol-Disulfide Exchange Mechanism"

This fundamental mechanism is the cornerstone of both the classic Ellman's assay and the assays based on nitropyridine derivatives. The choice between these reagents hinges on the specific properties of the released chromophore and the overall performance of the assay in various experimental contexts.

A Comparative Look: 2,2'-dithiobis(5-nitropyridine) (DTNP) vs. Ellman's Reagent (DTNB)

The incumbent "gold standard" for colorimetric thiol quantification is Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). However, assays based on 2,2'-dithiobis(5-nitropyridine) (DTNP), a derivative of the 3-Chloro-2-hydroxy-5-nitropyridine family, present a compelling alternative with distinct advantages.

The Chemistry of Detection

Ellman's Reagent (DTNB): This reagent reacts with thiols to release 2-nitro-5-thiobenzoate (TNB), which has a characteristic yellow color with an absorbance maximum at 412 nm.[1][2] The reaction is rapid and stoichiometric, with one mole of thiol releasing one mole of TNB.[1]

2,2'-dithiobis(5-nitropyridine) (DTNP): DTNP also undergoes a thiol-disulfide exchange reaction, but in this case, it releases 5-nitro-2-thiopyridine (also referred to as 4-thiopyridone).[3][4] This product is also yellow-colored and can be quantified spectrophotometrically.[3]

dot graph TD{ rankdir=LR; subgraph "Ellman's Reagent (DTNB) Reaction" direction LR; DTNB [label="DTNB", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiol1 [label="R-SH", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; TNB [label="TNB (Yellow, λmax = 412 nm)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; MixedDisulfide1 [label="Mixed Disulfide", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DTNB -- "+ Thiol" --> Thiol1; Thiol1 -- " " --> TNB; Thiol1 -- " " --> MixedDisulfide1; end subgraph "DTNP Reaction" direction LR; DTNP [label="DTNP", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiol2 [label="R-SH", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiopyridone [label="5-Nitro-2-thiopyridine (Yellow, λmax = 320/396 nm)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; MixedDisulfide2 [label="Mixed Disulfide", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DTNP -- "+ Thiol" --> Thiol2; Thiol2 -- " " --> Thiopyridone; Thiol2 -- " " --> MixedDisulfide2; end } caption: "Comparison of DTNB and DTNP Reaction"

Performance Characteristics: A Head-to-Head Comparison
FeatureEllman's Reagent (DTNB)2,2'-dithiobis(5-nitropyridine) (DTNP)Rationale & Implications
Chromophore 2-nitro-5-thiobenzoate (TNB)5-nitro-2-thiopyridine (4-thiopyridone)The chemical nature of the chromophore dictates the assay's optical properties.
Molar Extinction Coefficient (ε) ~14,150 M⁻¹cm⁻¹ at 412 nm (pH 8.0)[1][5]Higher than DTNB, suggesting potentially greater sensitivity.[6]A higher ε value translates to a greater absorbance change for the same concentration of analyte, leading to improved sensitivity.
Absorbance Maximum (λmax) 412 nm[1][2]320 nm and 396 nm[4]The λmax of DTNP's product is pH-independent, offering more flexibility in assay conditions. The 396 nm peak is further from the absorbance of many biological molecules, potentially reducing background interference.
pH Dependence of λmax pH-dependent (pKa of TNB thiol is ~4.5)[6]pH-independent over a wide range[6]The pH independence of the DTNP assay provides a significant advantage, allowing for measurements in acidic conditions where the Ellman's assay is less reliable.
Stability Sensitive to hydrolysis at pH > 8[7]Generally more stableThe increased stability of DTNP can lead to more consistent and reproducible results, especially in prolonged experiments.
Specificity Highly specific for thiols[2]Highly specific for thiols[3]Both reagents exhibit excellent specificity for the sulfhydryl group.

Experimental Protocols: A Guide to Implementation and Validation

To ensure the trustworthiness of your results, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for performing and validating both the DTNP-based assay and the classic Ellman's assay.

Protocol 1: Colorimetric Thiol Quantification using 2,2'-dithiobis(5-nitropyridine) (DTNP)

This protocol is designed for the quantification of thiols in a sample using DTNP.

Materials:

  • 2,2'-dithiobis(5-nitropyridine) (DTNP)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.0, containing 1 mM EDTA

  • Thiol standard solution (e.g., L-cysteine or glutathione) of known concentration

  • Sample containing an unknown concentration of thiols

  • Spectrophotometer or microplate reader capable of measuring absorbance at 396 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Reaction Buffer and allow it to equilibrate to room temperature.

    • Prepare a stock solution of DTNP (e.g., 10 mM) in a suitable organic solvent such as DMSO or ethanol.

    • Prepare a series of thiol standards of known concentrations (e.g., 0 to 100 µM) by diluting a stock solution in the Reaction Buffer.

  • Assay:

    • For a standard 1 mL cuvette assay, add 950 µL of Reaction Buffer to the cuvette.

    • Add 50 µL of the sample or standard to the cuvette and mix gently.

    • Initiate the reaction by adding 10 µL of the 10 mM DTNP stock solution.

    • Incubate the reaction mixture at room temperature for 15 minutes, protected from light.

    • Measure the absorbance of the solution at 396 nm against a blank containing all reagents except the thiol sample/standard.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance at 396 nm versus the concentration of the thiol standards.

    • Determine the concentration of thiols in the unknown sample by interpolating its absorbance value on the standard curve.

Protocol 2: The Classic Ellman's Assay for Thiol Quantification

This is a standard protocol for the determination of free thiols using Ellman's Reagent.[2][5][8]

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Thiol standard solution (e.g., L-cysteine or glutathione) of known concentration

  • Sample containing an unknown concentration of thiols

  • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare the Reaction Buffer and allow it to equilibrate to room temperature.

    • Prepare a 10 mM stock solution of DTNB in the Reaction Buffer.

    • Prepare a series of thiol standards of known concentrations (e.g., 0 to 100 µM) by diluting a stock solution in the Reaction Buffer.

  • Assay:

    • For each sample and standard, prepare a tube containing 50 µL of the DTNB stock solution and 2.5 mL of Reaction Buffer.

    • Add 250 µL of the sample or standard to the respective tubes. For the blank, add 250 µL of Reaction Buffer.

    • Mix and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance at 412 nm versus the concentration of the thiol standards.

    • Determine the concentration of thiols in the unknown sample from this curve. The most accurate results are obtained from the linear portion of the standard curve.[2]

Expanding the Toolkit: Alternative Methods for Thiol Detection

While colorimetric assays offer simplicity and cost-effectiveness, other techniques provide enhanced sensitivity or different detection modalities.

  • Fluorometric Assays: These assays utilize fluorescent probes that react with thiols to produce a fluorescent signal. They generally offer higher sensitivity compared to colorimetric methods.[9]

  • Chromatographic Methods (HPLC): High-Performance Liquid Chromatography can be used to separate and quantify thiols, often after derivatization with a suitable reagent. This method offers high specificity and the ability to quantify multiple thiols in a single run.[10]

  • Electrochemical Methods: These techniques measure changes in electrical properties (e.g., current or potential) upon the reaction of thiols with a modified electrode.

dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Thiol Quantification Methods"

Conclusion: Making an Informed Decision

The validation of any assay is a critical step in ensuring the reliability and reproducibility of experimental data. While Ellman's reagent has long been the workhorse for colorimetric thiol quantification, assays based on 2,2'-dithiobis(5-nitropyridine) (DTNP) offer significant advantages, particularly in terms of the pH independence of their signal and potentially higher sensitivity.

The choice of assay should be guided by the specific requirements of the experiment, including the nature of the sample, the expected concentration of thiols, and the available instrumentation. By understanding the underlying chemical principles and carefully validating the chosen method, researchers can confidently and accurately quantify these crucial biological molecules. This guide provides the foundational knowledge and practical protocols to empower you to make informed decisions and generate high-quality, trustworthy data in your research endeavors.

References

Alternative synthesis routes for 3-Chloro-2-hydroxy-5-nitropyridine and their efficiency

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Synthesis of 3-Chloro-2-hydroxy-5-nitropyridine

Introduction: The Strategic Importance of this compound

This compound is a pivotal chemical intermediate, distinguished by its unique arrangement of chloro, hydroxyl, and nitro functional groups on a pyridine core.[1][2] This specific architecture makes it a highly valuable building block in the synthesis of a wide array of biologically active molecules. Its applications span the pharmaceutical industry, where it serves as a precursor for novel antimicrobial and anti-inflammatory agents, and the agrochemical sector, for the development of advanced herbicides and pesticides.[1][3] Given its significance, the efficiency, safety, and scalability of its synthesis are of paramount importance to researchers and chemical development professionals.

This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will dissect the causality behind experimental choices, present comparative data, and offer field-proven insights to guide your synthetic strategy.

Route 1: Direct Chlorination of 2-Hydroxy-5-nitropyridine

This is arguably the most straightforward and high-yielding approach to the target molecule. The strategy hinges on the direct electrophilic chlorination of the readily available precursor, 2-hydroxy-5-nitropyridine.

Reaction Mechanism and Rationale

The pyridine ring is activated towards electrophilic substitution by the electron-donating hydroxyl group at the 2-position. The nitro group at the 5-position is a strong deactivating group, but the activating effect of the hydroxyl group directs the incoming electrophile (a chloronium ion or its equivalent) to the ortho and para positions. The C3 position is ortho to the activating hydroxyl group, making it the prime target for chlorination. A common and effective method involves generating the chlorinating agent in situ from hydrochloric acid and an oxidizing agent like sodium chlorate.

Workflow Diagram: Direct Chlorination

A 2-Hydroxy-5-nitropyridine C Reaction at 50°C A->C Add to B Conc. HCl, Sodium Chlorate B->C Slowly add D This compound C->D Yield: 96%

Caption: High-efficiency direct chlorination route.

Experimental Protocol: High-Yield Synthesis

The following protocol is based on a reported synthesis achieving a 96.0% yield[4].

  • Vessel Preparation: To a suitable reaction vessel equipped with a stirrer and heating mantle, add 800 mL of concentrated hydrochloric acid.

  • Substrate Addition: Under constant stirring, add 200 g (1.42 mol) of 2-hydroxy-5-nitropyridine portion-wise.

  • Heating: Heat the resulting slurry to 50°C.

  • Chlorination: Prepare a solution of sodium chlorate in water. Slowly add this solution to the reaction mixture. The reaction is exothermic; maintain the temperature at 50°C.

  • Reaction Monitoring: The reaction is typically complete within 1 hour. Monitor the consumption of the starting material by a suitable method (e.g., TLC or LC-MS).

  • Workup and Isolation: Upon completion, cool the reaction mixture. The product will precipitate. Isolate the solid by filtration, wash with cold water to remove residual acid, and dry under vacuum.

Advantages and Disadvantages
  • Expertise & Experience: This method is highly efficient and atom-economical. The high yield (96%) makes it exceptionally attractive for large-scale production.[4] The procedure is robust and avoids complex purification steps.

  • Trustworthiness: The primary drawback is the reliance on the commercial availability and cost of the starting material, 2-hydroxy-5-nitropyridine. Safety precautions must be taken when handling concentrated acids and strong oxidizers.

Route 2: Multi-Step Synthesis from 2-Aminopyridine

Workflow Diagram: Synthesis from 2-Aminopyridine

cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Chlorination A 2-Aminopyridine C 2-Amino-5-nitropyridine + Isomer (2-amino-3-nitropyridine) A->C + B Mixed Acid (HNO3/H2SO4) B->C D 2-Amino-5-nitropyridine C->D Purification F 2-Hydroxy-5-nitropyridine D->F + E 1. NaNO2, HCl 2. Heat E->F G 2-Hydroxy-5-nitropyridine F->G Intermediate I This compound G->I + H Chlorinating Agent (e.g., POCl3 or HCl/NaClO3) H->I

Caption: Multi-step synthesis pathway from 2-aminopyridine.

Detailed Step-by-Step Analysis
  • Nitration of 2-Aminopyridine:

    • Causality: The amino group is a powerful ortho-, para-director. Nitration with mixed acid (nitric and sulfuric acid) yields a mixture of 2-amino-5-nitropyridine (the desired major product) and 2-amino-3-nitropyridine.[5][6]

    • Challenges: The reaction selectivity is poor, necessitating a tedious separation of isomers.[5][7] This step also generates significant amounts of acidic wastewater, posing environmental concerns.[5]

  • Diazotization and Hydrolysis:

    • Causality: The purified 2-amino-5-nitropyridine is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5°C).[8] This unstable intermediate is then hydrolyzed by heating to replace the diazonium group with a hydroxyl group, yielding 2-hydroxy-5-nitropyridine.

    • Challenges: Diazonium salts are notoriously unstable and potentially explosive, requiring strict temperature control and careful handling.[5]

  • Chlorination:

    • The final step is the chlorination of the intermediate 2-hydroxy-5-nitropyridine, as described in Route 1.

Efficiency and Modifications

The overall yield for this three-step process is significantly lower than the direct route, often reported to be around 41-54%.[3][6] To improve this, a "one-pot" synthesis from 2-aminopyridine to 2-hydroxy-5-nitropyridine has been developed. This method combines the nitration and diazotization steps without isolating the intermediate amine, which can simplify the procedure and reduce waste, achieving yields of around 57%.[9]

Route 3: Modern Alternatives Avoiding Harsh Reagents

Recent innovations focus on circumventing the hazardous and environmentally taxing steps of nitration and diazotization. These routes typically build the pyridine ring from acyclic precursors.

Synthesis from 2-Halogenated Acrylates

A patented method describes the synthesis of the key 2-hydroxy-5-nitropyridine intermediate starting from a 2-halogenated acrylate (e.g., ethyl 2-chloroacrylate) and nitromethane.[5]

  • Mechanism: The process involves a condensation reaction, followed by cyclization to form the pyridine ring.

  • Advantages: This route completely avoids the use of mixed acid for nitration and the unstable diazonium salts. The starting materials are inexpensive, conditions are mild, and it generates less wastewater, making it a safer and more environmentally friendly option.[5][6] The subsequent chlorination step would then be performed as in Route 1.

Synthesis from 2-Nitroacetaldehyde Acetal

Another innovative approach uses 2-nitroacetaldehyde acetal as the initial raw material to prepare 2-hydroxy-5-nitropyridine.[6]

  • Advantages: Similar to the acrylate route, this method avoids both diazotization and mixed-acid nitration. It boasts high reaction selectivity, fewer side reactions, and simpler post-treatment, leading to high product yield and purity, making it suitable for industrial production.[6]

Comparative Performance Analysis

Synthesis RouteStarting Material(s)Key ReagentsReported Overall YieldKey AdvantagesKey Disadvantages/Challenges
Route 1 2-Hydroxy-5-nitropyridineConc. HCl, NaClO₃~96%[4]Extremely high yield, single step, simple procedure.Dependent on the availability and cost of the starting material.
Route 2 2-AminopyridineHNO₃/H₂SO₄, NaNO₂, POCl₃~41-54%[3][6]Uses inexpensive, readily available starting material.Multi-step, poor selectivity in nitration, hazardous diazonium intermediate, high waste generation.[5][7]
Route 2 (One-Pot) 2-AminopyridineHNO₃/H₂SO₄, NaNO₂~57% (for intermediate)[9]Improved efficiency over traditional multi-step, less waste.Still involves nitration and diazotization steps.
Route 3 2-Halogenated Acrylate, NitromethaneOrganic base, Lewis acidHigh (for intermediate)[5]Avoids nitration and diazotization, high safety, low waste.Newer technology, may require more process optimization for scale-up.

Conclusion and Expert Recommendation

For laboratory-scale synthesis and large-scale manufacturing where efficiency and yield are the highest priorities, Route 1 (Direct Chlorination) is unequivocally the superior choice, provided the starting material, 2-hydroxy-5-nitropyridine, is economically viable. Its simplicity, robustness, and exceptional yield make it the gold standard.

For scenarios where the cost of 2-aminopyridine is significantly lower than its hydroxylated counterpart, Route 2 remains a feasible, albeit more challenging, option. The "one-pot" modification is recommended to streamline the process. However, the inherent safety risks associated with diazotization and the environmental impact of nitration must be carefully managed.

The Modern Alternatives (Route 3) represent the future of this synthesis. For organizations prioritizing green chemistry, operational safety, and sustainable practices, investing in the development and scale-up of these routes is a strategic imperative. They eliminate the most hazardous reagents and waste streams, offering a pathway to a safer and more environmentally responsible production process.

References

Fundamental Properties: The Electronic and Structural Basis of Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Analysis of Chloronitropyridine Isomers in Organic Synthesis

Introduction: The Strategic Importance of Isomer Selection

Chloronitropyridines are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Their utility stems from the pyridine core, a privileged scaffold in medicinal chemistry, combined with two key functional groups: a nitro group, which is a powerful electron-withdrawing group and a precursor to amines, and a chloro group, an excellent leaving group for nucleophilic substitution and a handle for cross-coupling reactions.[1][3]

However, not all chloronitropyridine isomers are created equal. The relative positions of the ring nitrogen, the nitro group, and the chlorine atom profoundly influence the molecule's electronic properties, steric environment, and, consequently, its reactivity. A researcher's choice of isomer is not arbitrary; it is a strategic decision that can dictate the success, efficiency, and regiochemical outcome of a synthetic sequence. This guide provides a comparative analysis of the most common chloronitropyridine isomers, offering field-proven insights and experimental data to inform rational synthetic design.

The reactivity of a chloronitropyridine is a direct consequence of the interplay between the inductive and mesomeric effects of its substituents. The pyridine nitrogen and the nitro group are both strongly electron-withdrawing, rendering the pyridine ring electron-deficient and thus highly susceptible to nucleophilic attack.[4][5] The chlorine atom also contributes an inductive withdrawing effect.

The critical difference between isomers lies in how these effects are distributed across the ring. The positions ortho and para to the electron-withdrawing nitrogen and nitro groups are the most electron-deficient (electrophilic) and, therefore, the most activated towards nucleophilic attack.[4][6]

Table 1: Physicochemical Properties of Key Chloronitropyridine Isomers

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
2-Chloro-3-nitropyridine 5470-18-8158.54[7]100-103[8][9]-Sparingly soluble in water[10]
2-Chloro-5-nitropyridine 4548-45-2158.54[11]105-108[12][13]256.6[13]Insoluble in water, soluble in Toluene, DMF[13][14]
4-Chloro-3-nitropyridine 13091-23-1158.54[15]36-37.5[16]247[16]Insoluble in water[17]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The hallmark reaction of chloronitropyridines is Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is the key determinant of the reaction rate. Isomers that can better delocalize the negative charge will react faster.

Causality Behind Reactivity Differences:

  • 2-Chloro-5-nitropyridine: This isomer is highly reactive. The chlorine at the C2 position is para to the powerful nitro group and ortho to the ring nitrogen. Both substituents work in concert to stabilize the negative charge of the Meisenheimer complex at C2, making it an excellent substrate for SNAr.

  • 4-Chloro-3-nitropyridine: This isomer is also highly reactive. The chlorine at the C4 position is para to the ring nitrogen and ortho to the nitro group. This arrangement provides strong activation and stabilization for the intermediate complex.

  • 2-Chloro-3-nitropyridine: This isomer is generally less reactive than the other two in SNAr. While the chlorine is activated by being ortho to both the nitrogen and nitro groups, the adjacent nitro group can cause steric hindrance for incoming nucleophiles, slowing the initial attack.[18]

Table 2: Comparative Experimental Data for SNAr with Piperidine

The following data, compiled from kinetic studies, provides a quantitative comparison of reactivity.[6]

Substrate IsomerNucleophileSolventTemp (°C)Second-Order Rate Constant (k₂, L mol⁻¹ s⁻¹)Relative Reactivity
2-Chloro-5-nitropyridine PiperidineEthanol401.5 x 10⁻³~188
4-Chloro-3-nitropyridine PiperidineEthanol405.2 x 10⁻⁴~65
2-Chloro-3-nitropyridine PiperidineEthanol408.0 x 10⁻⁶1 (Baseline)

Data synthesized from literature sources for comparative purposes.[6][19]

Detailed Experimental Protocol: Comparative Kinetic Analysis of SNAr[4]

This protocol outlines a method for comparing the reaction rates of different chloronitropyridine isomers with a model nucleophile, piperidine, using UV-Vis spectrophotometry.

1. Preparation of Solutions:

  • Prepare a 1 x 10⁻³ M stock solution of each chloronitropyridine isomer in absolute ethanol.
  • Prepare a 0.1 M stock solution of piperidine in absolute ethanol.

2. Kinetic Measurement:

  • Equilibrate the spectrophotometer's cell holder to 40°C.
  • In a quartz cuvette, mix 2.0 mL of the chloronitropyridine stock solution with 1.0 mL of the piperidine stock solution.
  • Immediately begin monitoring the absorbance at a pre-determined wavelength where the product absorbs strongly but the starting materials do not.
  • Record absorbance values at regular time intervals for at least three half-lives.

3. Data Analysis:

  • Calculate the pseudo-first-order rate constant (k_obs) from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of piperidine.
  • Repeat for each isomer to obtain a quantitative comparison of reactivity.

G

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Chloronitropyridines are also valuable substrates for C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[20][21] The success of these reactions hinges on the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is often the rate-limiting step.[22]

Causality Behind Reactivity Differences:

  • Positional Effects: The oxidative addition step is sensitive to both electronics and sterics. C-Cl bonds at the 2- and 4-positions are generally more reactive than those at the 3-position due to the activating effect of the pyridine nitrogen.[22]

  • Ligand Choice: Due to the relative inertness of C-Cl bonds compared to C-Br or C-I bonds, successful coupling requires the use of electron-rich, sterically bulky phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs).[22][23] These ligands facilitate the oxidative addition and promote the reductive elimination steps.

  • Substrate Sensitivity: The strong base required for these reactions (e.g., NaOtBu, K₃PO₄) can sometimes lead to side reactions if the substrate has other sensitive functional groups.

Table 3: Representative Conditions for Cross-Coupling Reactions

ReactionIsomer ExampleCoupling PartnerCatalyst/LigandBaseConditionsTypical Yield
Suzuki 2-Chloro-5-nitropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O, 100°CHigh
Buchwald-Hartwig 4-Chloro-3-nitropyridineMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene, 110°CHigh
Buchwald-Hartwig 2-Chloro-3-nitropyridineAnilineG3-Palladacycle / BrettPhosLHMDSDioxane, 100°CModerate-High

Conditions are representative and may require optimization.[24][25][26]

Detailed Experimental Protocol: Buchwald-Hartwig Amination[20][22]

This protocol describes a general procedure for the amination of a chloronitropyridine.

1. Reaction Setup:

  • To an oven-dried Schlenk flask, add the chloronitropyridine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and RuPhos (0.04 mmol, 4 mol%).
  • Seal the flask, and evacuate and backfill with argon three times.
  • Add the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and 5 mL of dry, degassed toluene.

2. Reaction Execution:

  • Heat the reaction mixture to 110°C with vigorous stirring.
  • Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
  • Extract the product with ethyl acetate (3 x 20 mL).
  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
  • Purify the crude product by flash column chromatography.

Comparative Reactivity in Nitro Group Reduction

The final key transformation is the reduction of the nitro group to an amine, a critical step for introducing basicity and a new vector for diversification. The primary challenge in reducing chloronitropyridines is preventing hydrodechlorination (replacement of -Cl with -H).

Causality and Method Selection:

  • Catalytic Hydrogenation: Standard conditions like H₂ with Pd/C are highly effective for nitro reduction but will almost certainly cause hydrodechlorination.[27] This method is unsuitable unless dechlorination is also desired. Raney Nickel is sometimes used as an alternative that may reduce the risk of dehalogenation compared to Pd/C.[27]

  • Metal/Acid Reduction: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media (e.g., HCl, AcOH) are classic, reliable methods for nitro reduction.[28] These conditions are generally chemoselective and do not affect the C-Cl bond, making them the preferred choice for this transformation.

  • Transfer Hydrogenation: Systems like Ni(acac)₂ with a hydrosilane source can offer a mild and selective reduction of the nitro group in the presence of sensitive functionalities.[29]

G

Table 4: Comparison of Nitro Reduction Methods

MethodReagentsSelectivityKey AdvantageKey Disadvantage
Catalytic HydrogenationH₂, Pd/CLowFast, clean, high yieldProne to hydrodechlorination[27]
Metal/Acid ReductionFe/HCl, SnCl₂/HClHighExcellent chemoselectivity for NO₂Requires stoichiometric metal, acidic workup
Transfer HydrogenationNi(acac)₂, PMHSHighMild conditions, good functional group tolerance[29]Catalyst/reagent cost

Safety and Handling

Chloronitropyridines are toxic and irritant compounds.[7][11][13] Always handle these reagents in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[13] Avoid inhalation of dust and contact with skin and eyes.[10] They are generally stable solids but should be stored away from strong oxidizing agents, acids, and bases.[16]

Conclusion: A Framework for Rational Design

The synthetic utility of a chloronitropyridine isomer is dictated by a predictable set of electronic and steric principles.

  • For SNAr reactions , reactivity is maximized when the chloro leaving group is positioned ortho or para to the strong electron-withdrawing groups (NO₂ and the ring N), as seen in 2-chloro-5-nitropyridine and 4-chloro-3-nitropyridine.

  • For cross-coupling reactions , C-Cl bonds at the 2- and 4-positions are more readily activated, but success is highly dependent on the use of modern, bulky, electron-rich ligands.

  • For nitro group reduction , chemoselectivity is paramount. Metal/acid systems like Fe/HCl or SnCl₂ remain the most reliable methods to prevent undesired hydrodechlorination.

By understanding these comparative principles, researchers can move beyond trial-and-error and make informed, strategic decisions in selecting the optimal chloronitropyridine isomer, leading to more efficient, predictable, and successful synthetic campaigns.

References

Efficacy comparison of herbicides synthesized from 3-Chloro-2-hydroxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Efficacy Comparison of Pyridine-Derived Sulfonylurea Herbicides and Alternatives

This guide provides a comprehensive efficacy comparison of herbicides synthesized with a pyridine chemical scaffold, focusing on the sulfonylurea class, exemplified by Nicosulfuron. The performance of this herbicide is objectively compared with other widely used alternatives with different modes of action, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug and agrochemical development.

Introduction: The Role of the Pyridine Scaffold in Herbicide Development

The pyridine ring is a crucial structural moiety in a vast array of agrochemicals, prized for its versatile applications and biological activity.[1] Its inclusion in herbicide design can significantly enhance efficacy and influence the spectrum of controlled weeds.[1] One of the most successful classes of herbicides containing this scaffold is the sulfonylureas. These compounds are renowned for their high efficiency at very low application rates, good crop selectivity, and low mammalian toxicity.[2][3]

This guide focuses on Nicosulfuron, a prominent sulfonylurea herbicide, as a representative compound derived from pyridine-based synthesis. We will explore its synthesis, mechanism of action, and herbicidal efficacy in comparison to other key herbicides: Flazasulfuron (another sulfonylurea), Glyphosate (a non-selective systemic herbicide), and 2,4-D (a selective synthetic auxin herbicide).

Synthesis of Pyridine-Based Sulfonylurea Herbicides

The synthesis of sulfonylurea herbicides like Nicosulfuron is a multi-step process that hinges on the precise coupling of a pyridine sulfonyl derivative with a heterocyclic amine. The general pathway involves creating a pyridinesulfonyl chloride intermediate which is then condensed with an aminopyrimidine.

A representative synthesis for Nicosulfuron involves the reaction of 2-amino-4,6-dimethoxypyrimidine with a suitable pyridinesulfonyl chloride.[4][5] This condensation reaction forms the critical sulfonylurea bridge that is responsible for the compound's biological activity.[4]

G cluster_0 Synthesis of Pyridine Intermediate cluster_1 Synthesis of Pyrimidine Intermediate Start Pyridine Precursor (e.g., 2-chloronicotinic acid derivative) Step1 Chlorosulfonation Start->Step1 Intermediate Pyridinesulfonyl Chloride (e.g., 2-chlorosulfonyl-N,N-dimethylnicotinamide) Step1->Intermediate Condensation Condensation Reaction (Coupling) Intermediate->Condensation Start2 Pyrimidine Precursor Step2 Amination Start2->Step2 Intermediate2 2-Amino-4,6-dimethoxypyrimidine Step2->Intermediate2 Intermediate2->Condensation Final Final Product (Nicosulfuron) Condensation->Final

Caption: Generalized workflow for the synthesis of Nicosulfuron.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

Sulfonylurea herbicides, including Nicosulfuron and Flazasulfuron, function by inhibiting the plant enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[6][7][8] This enzyme is critical for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[3][9][10]

Since these amino acids are essential building blocks for proteins, their depletion halts cell division and plant growth.[8][9] The herbicide is absorbed through the foliage and roots and translocated to the meristematic tissues where it acts.[8][11] Susceptible plants stop growing almost immediately after application, with symptoms like chlorosis (yellowing) and necrosis appearing over several days.[3][8] Animals do not have the ALS enzyme, which contributes to the low mammalian toxicity of these herbicides.[10]

G Herbicide Sulfonylurea Herbicide (e.g., Nicosulfuron) ALS Acetolactate Synthase (ALS) Enzyme Herbicide->ALS Binds to AminoAcids Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Catalyzes synthesis of Inhibition INHIBITION ALS->Inhibition Proteins Protein Synthesis AminoAcids->Proteins Growth Cell Division & Plant Growth Proteins->Growth Inhibition->AminoAcids Blocks synthesis

Caption: Mechanism of action for Sulfonylurea herbicides via ALS inhibition.

Comparative Efficacy Analysis

The efficacy of Nicosulfuron is best understood when compared against herbicides with both similar and different mechanisms of action. This analysis considers its performance against another sulfonylurea (Flazasulfuron) and two widely used herbicides, Glyphosate and 2,4-D.

  • Nicosulfuron: A selective, post-emergence herbicide primarily used for controlling annual and perennial grass weeds in corn.[2][12] It also offers partial control of some broadleaf weeds.[12]

  • Flazasulfuron: A broad-spectrum sulfonylurea herbicide used for pre- and post-emergence control of annual and perennial weeds, including grasses, broad-leaved weeds, and sedges, often in non-crop areas or permanent crops like grapes and citrus.[7][13][14]

  • Glyphosate: A non-selective, systemic herbicide that kills most annual and perennial plants by inhibiting the EPSPS enzyme.[15][16] It is widely used for broad-spectrum weed control before planting or in glyphosate-tolerant crops.[15][16]

  • 2,4-D: A selective, systemic herbicide that mimics the plant hormone auxin, causing uncontrolled growth and death in broadleaf weeds while leaving most grasses unharmed.[17][18]

HerbicideChemical ClassMode of ActionPrimary Weed SpectrumEfficacy Data (% Control)
Nicosulfuron SulfonylureaALS InhibitorAnnual & Perennial Grasses (e.g., Foxtails, Barnyardgrass)[12]Giant Foxtail: >90%[2]Johnsongrass: 85-95%[12]
Flazasulfuron SulfonylureaALS InhibitorBroad-spectrum (Grasses, Broadleaf Weeds, Sedges)[7]Spanishneedles: 78-85%Horseweed: 73-81%[14]
Glyphosate PhosphonateEPSPS InhibitorBroad-spectrum (Most grasses, broadleaf, and sedges)[16]Common Cocklebur: >87%Giant Ragweed: >87%[15][19]
2,4-D Phenoxy Carboxylic AcidSynthetic AuxinBroadleaf Weeds (e.g., Dandelion, Clover, Pigweed)[17][20]Common Lambsquarters: >90%Velvetleaf: >90%[2]

Discussion of Results: The data demonstrates the specialized nature of these herbicides. Nicosulfuron shows excellent efficacy against key grass weeds in corn, making it a valuable tool for selective post-emergence control.[2][11] Flazasulfuron offers a broader spectrum of control, suitable for vegetation management in different settings.[21][22]

In comparison, sequential applications of Glyphosate provide robust, broad-spectrum control of both grass and broadleaf weeds, consistent with its non-selective nature.[15][19] 2,4-D remains a highly effective and economical option for targeting broadleaf weeds specifically, without harming established grasses.[18][20] The choice between these herbicides is therefore highly dependent on the specific crop, the prevalent weed species, and the desired level of selectivity. For instance, while Nicosulfuron is ideal for grass control within a corn crop, Glyphosate would be used for burndown before planting or in a glyphosate-tolerant variety.

Experimental Protocols

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are methodologies for a greenhouse pot bioassay and a phytotoxicity assessment.

Protocol 1: Greenhouse Pot Bioassay for Efficacy

This protocol is designed to determine the dose-response of a target weed species to a herbicide under controlled conditions.

1. Plant Material and Growth Conditions:

  • Use certified seeds of a target weed species (e.g., Setaria faberi, Giant Foxtail).
  • Prepare a uniform soil mixture (e.g., sandy loam:peat:sand, 2:1:1 v/v/v) and fill 500g into 10 cm diameter pots.[23]
  • Sow 20-30 seeds per pot at a uniform depth of 0.5-1.0 cm.[23]
  • Grow plants in a greenhouse with controlled temperature (28/22°C day/night) and a 14-hour photoperiod.[23] Water as needed.

2. Herbicide Application:

  • Apply the herbicide when weeds reach the 2-4 leaf stage for post-emergence studies.[12]
  • Prepare a stock solution of the herbicide and create a series of dilutions to achieve the desired application rates (e.g., 0, 10, 20, 40, 80 g a.i./ha). A non-treated control (0 g a.i./ha) is mandatory.[23]
  • Apply the herbicide solution evenly using a calibrated laboratory sprayer.

3. Experimental Design and Data Collection:

  • Arrange the pots in a Randomized Complete Block Design (RCBD) with at least four replications to minimize the effects of environmental variability within the greenhouse.[24][25]
  • After 21 days, visually assess herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).[23]
  • Harvest the above-ground biomass from each pot.
  • Dry the biomass in an oven at 70°C until a constant weight is achieved and record the dry weight.[23]

4. Data Analysis:

  • Calculate the percent growth reduction for each treatment relative to the non-treated control.
  • Use statistical software to perform a non-linear regression analysis (e.g., log-logistic model) to determine the GR50 or IC50 value (the herbicide concentration required to inhibit growth by 50%).[23]

Protocol 2: Phytotoxicity Assessment on Crop Species

This protocol assesses the potential for a herbicide to cause unintended damage to the crop.

1. Experimental Setup:

  • Conduct the trial in the absence of weeds to ensure any observed symptoms are due to the herbicide.[26]
  • Use a susceptible crop species (e.g., a non-tolerant corn variety for a Nicosulfuron test).
  • The experimental design should be a Randomized Complete Block Design (RCBD) with at least four replications.[27]

2. Treatment Application:

  • Apply the herbicide at the proposed label rate (1x) and at twice the label rate (2x). The 2x rate simulates sprayer overlap in the field and represents a worst-case scenario for crop injury.[26]
  • Include an untreated control for comparison.

3. Assessment and Rating:

  • Visually assess phytotoxicity at regular intervals (e.g., 7, 14, and 21 days after treatment).[28][29]
  • Rate symptoms such as chlorosis, necrosis, stunting, or malformation using a standardized scale, such as the European Weed Research Council (EWRC) rating scale (1-9) or a percentage scale (0-100%).[26][28]
  • A rating of 1 (EWRC) or 0% indicates no effect, while a rating of 9 (EWRC) or 100% indicates complete crop death.[28]
  • Record observations and take photographs to document any injury.

4. Yield Data:

  • If significant phytotoxicity is observed, the trial should be carried through to harvest to determine if the initial injury translates into a significant yield loss compared to the untreated control.[26]

Conclusion

Herbicides derived from pyridine chemistry, particularly sulfonylureas like Nicosulfuron, represent a class of highly effective and selective agricultural tools. Their potency at low application rates and specific mode of action via ALS inhibition make them indispensable for managing challenging weeds, especially grasses in cereal crops. However, a comparative analysis demonstrates that no single herbicide is a universal solution. The broad-spectrum, non-selective power of Glyphosate and the targeted broadleaf efficacy of 2,4-D serve different, yet equally important, roles in integrated weed management programs. The selection of an appropriate herbicide requires a deep understanding of its chemical properties, biological mechanism, and performance against the target weed spectrum, all validated through rigorous and standardized experimental evaluation.

References

A Senior Application Scientist’s Guide: Benchmarking 3-Chloro-2-hydroxy-5-nitropyridine Against Key Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of intermediates is paramount. Nitroaromatic compounds, and specifically substituted nitropyridines, serve as foundational building blocks due to the versatile reactivity imparted by the nitro group.[1][2] This functional group acts as a powerful electron-withdrawing moiety, activating the pyridine ring for nucleophilic aromatic substitution, while also being readily transformable into an amine for subsequent derivatization.[2][3]

This guide provides an in-depth comparison of 3-Chloro-2-hydroxy-5-nitropyridine , a multifunctional intermediate, against two closely related and widely used alternatives: 2-Chloro-5-nitropyridine and its precursor, 2-Hydroxy-5-nitropyridine . Through a detailed analysis of their physicochemical properties, synthetic utility, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal intermediate for their specific synthetic challenges.

Section 1: Physicochemical Properties - The Foundation of Reactivity

The physical and chemical characteristics of an intermediate directly influence its handling, solubility, and reaction kinetics. A comparative summary highlights the key differences between our subject compounds.

PropertyThis compound2-Chloro-5-nitropyridine2-Hydroxy-5-nitropyridine
CAS Number 22353-38-4[4]4548-45-2[5]5418-51-9
Molecular Formula C₅H₃ClN₂O₃[4]C₅H₃ClN₂O₂C₅H₄N₂O₃[6]
Molecular Weight 174.54 g/mol [4][7]158.54 g/mol 140.10 g/mol [6]
Appearance Off-white to pale yellow powder[4]White to light yellow crystal[5]Light yellow to beige crystalline powder[6]
Melting Point 185-189 °C[4]105-108 °C[5]188-191 °C[6][8]
Solubility Data not widely available; likely soluble in polar organic solvents.Insoluble in water; soluble in solvents like dichloromethane and DMF.[5][9]Soluble in hot water and alkali liquors; largely insoluble in most common organic solvents.[6][10]
Purity (Typical) ≥ 98-99% (HPLC)[4][11]≥ 99%≥ 99%[8]

Insight: The significantly higher melting point of this compound, comparable to its hydroxylated precursor, suggests strong intermolecular interactions, likely hydrogen bonding from the hydroxyl group. This, along with its increased molecular weight, distinguishes it from 2-Chloro-5-nitropyridine and may influence solvent selection for reactions and purification. The lower melting point of 2-Chloro-5-nitropyridine can be advantageous for reactions conducted at moderate temperatures.

Section 2: A Comparative Analysis of Synthetic Utility

The true value of these intermediates lies in their reactivity, which is dictated by the interplay of their functional groups.

  • This compound : This molecule possesses three key functional handles.

    • Nitro Group : Strongly activates the ring for nucleophilic aromatic substitution (SNAr), primarily at positions ortho and para to it.

    • Chloro Group : A good leaving group for SNAr reactions. Its position at C3, meta to the nitro group, makes it less activated than a C2 or C6 chloro substituent.

    • Hydroxyl Group : Can be alkylated or acylated, offering a secondary reaction site. It also modulates the electronic properties of the ring and can direct metallation.

  • 2-Chloro-5-nitropyridine : This is a classic intermediate for SNAr. The chloro group at the C2 position is highly activated by the para-directing nitro group at C5, making it an excellent substrate for substitution with a wide range of nucleophiles (amines, alcohols, thiols). This high reactivity is why it is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals.[12][13]

  • 2-Hydroxy-5-nitropyridine : Primarily serves as a precursor. It can be readily converted to the more reactive 2-Chloro-5-nitropyridine or used to synthesize other derivatives via its hydroxyl group.[8][10][14] It is a crucial starting point in the synthetic pathway for many nitropyridine intermediates.[15][16]

cluster_main Synthetic Relationships A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration C 2-Hydroxy-5-nitropyridine (Alternative 2) B->C Diazotization/ Hydrolysis D 2-Chloro-5-nitropyridine (Alternative 1) C->D Chlorination (e.g., POCl₃) E This compound (Target Compound) C->E Chlorination

Caption: Logical Relationship of Key Nitropyridine Intermediates.

Section 3: Benchmarking in Action - Synthesis of Bioactive Molecules

A practical benchmark for these intermediates is their application in synthesizing complex, high-value molecules. The synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor for HIV treatment, provides an excellent case study.[17] A critical building block for Nevirapine is 2-chloro-3-amino-4-picoline (CAPIC).[18][19] The synthesis of CAPIC and related pyridine structures often relies on precursors like 2-chloro-5-nitropyridine.

The choice of intermediate dictates the synthetic strategy:

  • Using 2-Chloro-5-nitropyridine : A typical route involves nucleophilic substitution of the highly reactive C2 chlorine, followed by reduction of the nitro group to an amine, and subsequent transformations. This is a well-trodden and optimized path.

  • Using this compound : This intermediate offers an alternative route. The hydroxyl group could be used as a protecting group or a directing group for ortho-lithiation to introduce substituents at the C4 position. The less reactive C3 chlorine might require more forcing conditions for substitution, offering a degree of chemoselectivity if other reactive sites are present. This could be advantageous in synthesizing complex analogs where differential reactivity is required.

start Nitropyridine Intermediate workflow SNAr Reaction The electron-withdrawing nitro group stabilizes the negative charge in the Meisenheimer complex intermediate. The halide acts as a good leaving group, facilitating the substitution. start->workflow:f0 Step 1 nucleophile Nucleophile (R-NH₂, R-OH, etc.) nucleophile->workflow:f0 Step 1 product Substituted Product workflow:f0->product Step 2

Caption: General Workflow for Nucleophilic Aromatic Substitution (SNAr).

Section 4: Experimental Protocols - From Theory to Practice

To provide a tangible comparison, the following are representative, self-validating protocols for the synthesis and transformation of these intermediates.

Protocol 1: Synthesis of 2-Hydroxy-5-nitropyridine from 2-Aminopyridine

This two-step, one-pot procedure is a foundational method for producing the hydroxypyridine intermediate.[15]

Rationale: The process begins with the nitration of 2-aminopyridine. The subsequent diazotization of the resulting 2-amino-5-nitropyridine followed by hydrolysis efficiently converts the amino group into a hydroxyl group. Performing this as a one-pot synthesis improves efficiency and reduces waste.[15]

Methodology:

  • Charge a reaction vessel with concentrated sulfuric acid and cool to 10-20 °C.

  • Slowly add 2-aminopyridine (1.0 eq) in portions, maintaining the temperature.

  • Add concentrated nitric acid (0.9-1.0 eq) dropwise, keeping the temperature below 20 °C.

  • Warm the mixture to 40-50 °C and stir for 4-5 hours until nitration is complete (monitored by TLC/HPLC).

  • Carefully quench the reaction mixture by adding it to ice water, maintaining a temperature of 0-10 °C.

  • Add an aqueous solution of sodium nitrite (1.5-1.7 eq) dropwise for the diazotization reaction.

  • After the reaction is complete, adjust the acid concentration by adding ammonia water to precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-hydroxy-5-nitropyridine as a light yellow solid.[15]

Protocol 2: Chlorination of 2-Hydroxy-5-nitropyridine to 2-Chloro-5-nitropyridine

This protocol demonstrates a standard transformation to activate the pyridine ring for subsequent SNAr reactions.

Rationale: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are standard and highly effective for converting hydroxypyridines (or their pyridone tautomers) into the corresponding chloropyridines.[16] This conversion is a crucial step to create a good leaving group for nucleophilic substitution.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Charge reactor with 2-Hydroxy-5-nitropyridine (1.0 eq) and POCl₃ (excess). B 2. Heat mixture to reflux (approx. 105-110 °C). A->B C 3. Maintain reflux for 2-4 hours. Monitor by TLC/HPLC. B->C D 4. Cool and carefully quench excess POCl₃ with ice water. C->D E 5. Neutralize with a base (e.g., NaHCO₃, NaOH). D->E F 6. Extract product with an organic solvent (e.g., EtOAc). E->F G 7. Dry, concentrate, and purify (crystallization/chromatography). F->G

Caption: Experimental Workflow for Chlorination of Hydroxypyridine.

Methodology:

  • In a flask equipped with a reflux condenser and under an inert atmosphere, cautiously add 2-hydroxy-5-nitropyridine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the mixture by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry to yield 2-chloro-5-nitropyridine.

Section 5: Safety and Handling Considerations

All nitroaromatic compounds should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

CompoundKey GHS Hazard Statements[7]
This compound H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.
2-Chloro-5-nitropyridine H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
2-Hydroxy-5-nitropyridine H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Insight: The hazard profiles are broadly similar, typical of substituted nitroaromatics. The "serious eye damage" warning for this compound is noteworthy and necessitates stringent eye protection. Always consult the full Material Safety Data Sheet (MSDS) before use.

Conclusion

The selection between this compound and its alternatives is a strategic decision based on the specific goals of a synthetic campaign.

  • 2-Chloro-5-nitropyridine remains the workhorse intermediate for straightforward SNAr reactions due to its highly activated C2 position. It is ideal for established, high-yield synthetic routes where rapid substitution is the primary goal.[5][12]

  • 2-Hydroxy-5-nitropyridine is the essential precursor, offering a cost-effective entry point to this class of compounds and a platform for O-alkylation or direct conversion to more reactive intermediates.[8][14]

  • This compound emerges as a specialized, multifunctional building block. While its C3-chloro group is less reactive in SNAr, the presence of the C2-hydroxyl group opens up possibilities for multi-step, selective functionalization. It is the intermediate of choice when the synthetic design requires orthogonal reactivity, the introduction of substituents at multiple sites, or the construction of highly complex pyridine-based scaffolds.

Ultimately, while 2-chloro-5-nitropyridine offers simplicity and speed, this compound provides a richer toolkit for the medicinal or process chemist aiming to create novel and structurally diverse molecules.

References

A Senior Application Scientist's Guide to In-Lab Validation of Synthesis Protocols for Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the substituted pyridine motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates robust and validated synthetic protocols. This guide provides an in-depth, objective comparison of established and modern methods for the synthesis of substituted pyridines, complete with experimental data, detailed protocols, and practical insights to inform your synthetic strategy.

Classical Approaches: The Bedrock of Pyridine Synthesis

For decades, classical condensation reactions have been the workhorses for constructing the pyridine ring. These methods are valued for their use of readily available starting materials and their ability to generate highly functionalized pyridines.

The Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[2] This method is particularly effective for the synthesis of symmetrically substituted pyridines.[1]

Mechanism of Action:

The Hantzsch synthesis proceeds through a series of condensation and cyclization steps. Key intermediates include a Knoevenagel condensation product and an enamine, which undergo a Michael addition followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.[2] Subsequent oxidation, often with nitric acid or other oxidizing agents, leads to aromatization.[2]

Advantages:

  • High efficiency for symmetrical pyridines.[1]

  • Utilizes simple, readily available starting materials.

  • One-pot procedure for the initial dihydropyridine synthesis.

Disadvantages:

  • Requires a separate oxidation step to achieve the final pyridine product.

  • Can have limitations in producing unsymmetrically substituted pyridines.

  • The classical method can involve harsh reaction conditions and long reaction times.[1]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [1]

Step 1: 1,4-Dihydropyridine Synthesis

  • In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol.

  • Stir the mixture at reflux for 4 hours.

  • Upon cooling, the product precipitates. Collect the solid by filtration, wash with cold ethanol, and dry to yield the 1,4-dihydropyridine.

Step 2: Aromatization

  • Dissolve the obtained 1,4-dihydropyridine (1.0 g) in 10 mL of acetic acid.

  • Add a solution of sodium nitrite (0.3 g) in 1 mL of water dropwise with stirring.

  • Heat the mixture at 80°C for 1 hour.

  • After cooling, pour the mixture into water.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to afford the final pyridine derivative.

DOT Script for Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow start Start reactants Combine Aldehyde, 2x β-Ketoester, Ammonium Acetate in Ethanol start->reactants reflux Reflux (4 hours) reactants->reflux cool_filter Cool & Filter Precipitate reflux->cool_filter dhp_product 1,4-Dihydropyridine Product cool_filter->dhp_product dissolve Dissolve DHP in Acetic Acid dhp_product->dissolve oxidize Add NaNO₂ Solution & Heat (80°C, 1 hr) dissolve->oxidize precipitate Pour into Water & Filter oxidize->precipitate final_product Substituted Pyridine Product precipitate->final_product end End final_product->end

Caption: Workflow for the Hantzsch Pyridine Synthesis.

The Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a route to substituted pyridines in two steps by condensing enamines with ethynylketones to form an aminodiene intermediate.[3] This intermediate, after heat-induced E/Z isomerization, undergoes cyclodehydration to yield 2,3,6-trisubstituted pyridines.[3] A key advantage over the Hantzsch synthesis is that it directly produces the aromatic pyridine ring without a separate oxidation step.[3]

Mechanism of Action:

The reaction begins with a Michael addition of the enamine to the ethynylketone, which after proton transfer, forms a dienaminone intermediate.[3] Thermal conditions promote isomerization to the E/Z form, which is necessary for the subsequent cyclodehydration to the pyridine ring.[3]

Advantages:

  • Direct formation of the pyridine ring without an oxidation step.[3]

  • More versatile than the Hantzsch synthesis for certain substitution patterns.

Disadvantages:

  • Often requires high temperatures for the cyclodehydration step.[3]

  • Purification of the intermediate may be necessary.[3]

  • Enamine starting materials may not be readily available.[4]

Experimental Protocol: Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate [1]

  • Prepare a solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL).

  • Heat the solution at 50°C for 26 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the target pyridine.

DOT Script for Bohlmann-Rahtz Synthesis Pathway

Bohlmann_Rahtz_Pathway start Start reactants Enamine + Ethynylketone start->reactants michael_addition Michael Addition reactants->michael_addition aminodiene Aminodiene Intermediate michael_addition->aminodiene isomerization Heat-Induced E/Z Isomerization aminodiene->isomerization cyclodehydration Cyclodehydration isomerization->cyclodehydration product Substituted Pyridine cyclodehydration->product end End product->end

Caption: The reaction pathway of the Bohlmann-Rahtz Pyridine Synthesis.

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines, particularly 2,4,6-trisubstituted pyridines.[5] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of an ammonia source, typically ammonium acetate.[5]

Mechanism of Action:

The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide.[5] This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound.[5] The resulting 1,5-dicarbonyl intermediate undergoes cyclization and dehydration with ammonia to yield the final substituted pyridine.[5]

Advantages:

  • Convergent and often high-yielding approach.[5]

  • Tolerates a wide range of functional groups.[5]

  • One-pot modifications have been developed to improve efficiency.[5]

Disadvantages:

  • The original multi-step procedure can be time-consuming.[5]

  • The preparation of the α-pyridinium methyl ketone salt is an additional step.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [1]

  • To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol) and heat the mixture at 100°C for 2 hours. After cooling, filter the resulting pyridinium salt and wash with ether.

  • Add the salt to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).

  • Reflux the mixture for 4 hours.

  • After cooling, pour the mixture into water.

  • Collect the precipitated product by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.

DOT Script for Kröhnke Pyridine Synthesis Workflow

Krohnke_Workflow start Start pyridinium_salt Prepare α-Pyridinium Methyl Ketone Salt start->pyridinium_salt reactants Combine with α,β-Unsaturated Carbonyl & Ammonium Acetate pyridinium_salt->reactants reflux Reflux in Glacial Acetic Acid reactants->reflux workup Cool, Pour into Water, Filter & Recrystallize reflux->workup product 2,4,6-Trisubstituted Pyridine workup->product end End product->end

Caption: A generalized workflow for the Kröhnke Pyridine Synthesis.

The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is another classical method for synthesizing pyridine derivatives, specifically leading to 2,6-dihydroxypyridine derivatives (which exist in tautomeric equilibrium with 2,6-pyridinediones). The reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base. An advanced, greener version of this reaction utilizes ammonium carbonate in an aqueous medium.[6]

Mechanism of Action:

The reaction proceeds through a Knoevenagel condensation of the 1,3-dicarbonyl compound with the cyanoacetamide, followed by an intramolecular cyclization and subsequent tautomerization to form the stable pyridone ring.

Advantages:

  • Provides access to valuable hydroxypyridine/pyridone scaffolds.[6]

  • Modern modifications offer environmentally friendly conditions.[6]

  • Can be performed as a one-pot, three-component reaction.[6]

Disadvantages:

  • The classical method can require harsh conditions and long reaction times.[6]

  • The substrate scope may be more limited compared to other classical methods.

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of a Hydroxy-cyanopyridine [1]

  • In a flask, combine cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).

  • Add a 1:1 mixture of water and ethanol (20 mL).

  • Heat the mixture at 80°C for 4 hours. The product often precipitates as the reaction progresses.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

Modern Methods: Precision and Efficiency

In recent decades, transition-metal-catalyzed reactions have revolutionized the synthesis of substituted pyridines, offering high efficiency, broad substrate scope, and excellent regioselectivity.[1]

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing substituents onto a pre-existing pyridine ring. This approach is highly modular, allowing for the controlled, stepwise installation of various groups.

Mechanism of Action:

The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to a pyridyl halide, followed by transmetalation with a boronic acid or ester, and finally, reductive elimination to form the C-C bond and regenerate the catalyst.

Advantages:

  • High functional group tolerance.

  • Excellent regioselectivity.

  • Commercially available catalysts and reagents.

Disadvantages:

  • Requires a pre-functionalized pyridine starting material.

  • Cost of palladium catalysts can be a consideration for large-scale synthesis.[7]

  • Removal of metal residues from the final product can be challenging.[7]

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for pyridine synthesis, as it avoids the need for pre-functionalized starting materials.[8] Various transition metals, including palladium, rhodium, and copper, have been employed to catalyze the direct coupling of C-H bonds in pyridine with a variety of partners.[9]

Mechanism of Action:

The mechanism of C-H functionalization can vary depending on the metal and directing group but often involves coordination of the metal to the pyridine nitrogen, followed by C-H activation to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination yields the functionalized pyridine.

Advantages:

  • High atom economy.[10]

  • Avoids the synthesis of pre-functionalized starting materials.

  • Enables late-stage functionalization of complex molecules.[10]

Disadvantages:

  • Regioselectivity can be a challenge and often requires directing groups.[8]

  • Can require harsh reaction conditions.[1]

  • Catalyst cost and removal remain important considerations.[7][11]

Experimental Protocol: Palladium(II)-Catalyzed Synthesis of Substituted Pyridines from α,β-Unsaturated Oxime Ethers [12]

  • In a reaction vessel, combine the α,β-unsaturated oxime ether (1.0 equiv), the alkene (2.0 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and an oxidant like Ag₂CO₃ (1.0 equiv) in a suitable solvent (e.g., DCE).

  • Heat the mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 h).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the substituted pyridine.

Comparative Analysis

To provide a clear comparison of these methods, the following table summarizes key performance indicators. It is important to note that yields are highly substrate-dependent, and the values presented here are representative examples.

Synthesis MethodTypical Yield Range (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Hantzsch 60-90[1]4-8[1]80-100Good for symmetrical pyridines, one-pot for DHP.Requires separate oxidation, can be harsh.
Bohlmann-Rahtz 50-85[12]24-48[1]50-150[3]Direct aromatization, versatile.High temperatures, intermediate purification.[3]
Kröhnke 70-95[5]4-6[1]RefluxHigh yields, good functional group tolerance.Requires pre-synthesis of pyridinium salt.
Guareschi-Thorpe 85-96 (advanced method)[6]3-10[6]80Access to hydroxypyridines, green conditions.More limited substrate scope.
Pd-Catalyzed Cross-Coupling 70-9512-2480-120High regioselectivity, broad scope.Requires pre-functionalized starting material.
C-H Functionalization 50-90[1]12-24100-140High atom economy, late-stage functionalization.Regioselectivity challenges, harsh conditions.[1]

Practical Considerations for In-Lab Validation

Safety Precautions:

  • Pyridine and its derivatives are often flammable, toxic, and have a strong, unpleasant odor. Always handle these compounds in a well-ventilated fume hood.[13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[14]

  • Reagents: Many reagents used in these syntheses are hazardous. For example, strong acids and oxidizers in the Hantzsch synthesis and flammable solvents in many protocols require careful handling.

  • Spills: Be prepared for spills. Have appropriate absorbent materials and neutralization agents readily available.[14]

Scalability and Cost:

  • Classical Methods: The Hantzsch and Guareschi-Thorpe syntheses often utilize inexpensive and readily available starting materials, making them attractive for large-scale production. However, long reaction times and the need for large volumes of solvents can be a drawback.

  • Modern Methods: Transition-metal-catalyzed reactions can be more expensive on a small scale due to the cost of the metal catalysts and ligands.[7][11] However, their high efficiency and selectivity can make them more cost-effective for the synthesis of complex, high-value molecules. The development of more active and robust catalysts is continuously improving the economic viability of these methods. For large-scale industrial applications, the cost-effectiveness of non-noble metal catalysts, such as those based on nickel, may be advantageous, though they often require more demanding process parameters.[13]

Troubleshooting:

  • Low Yields: This can be due to a variety of factors, including impure starting materials, incorrect stoichiometry, or suboptimal reaction conditions (temperature, time, solvent). For multi-component reactions, the order of addition can be critical.[12]

  • Side Product Formation: Incomplete reactions or side reactions can lead to complex mixtures that are difficult to purify. Careful monitoring of the reaction by TLC or LC-MS is crucial.

  • Purification Challenges: The basic nature of pyridines can sometimes lead to tailing on silica gel chromatography. Adding a small amount of a base like triethylamine to the eluent can often mitigate this issue.

Conclusion

The synthesis of substituted pyridines is a mature field with a diverse array of reliable methods. Classical condensation reactions like the Hantzsch, Bohlmann-Rahtz, Kröhnke, and Guareschi-Thorpe syntheses remain valuable for their simplicity and access to a wide range of functionalized pyridines from basic starting materials.[1] Modern transition-metal-catalyzed methods, including cross-coupling and C-H functionalization, offer complementary strategies with significant advantages in terms of efficiency, selectivity, and atom economy.[1]

The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the technical capabilities of the laboratory. By understanding the underlying mechanisms, advantages, and limitations of each method, and by carefully considering the practical aspects of in-lab validation, researchers can confidently select and implement the most appropriate strategy for their synthetic targets.

References

A Comparative Guide to the Reaction Mechanisms of Chloronitropyridines: A Handbook for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, chloronitropyridines stand out as versatile synthons, prized for their reactivity and utility in constructing complex molecular architectures. The strategic placement of a nitro group, a potent electron-withdrawing moiety, in conjunction with the inherent electron deficiency of the pyridine ring, renders the chloro-substituent susceptible to nucleophilic displacement. However, the pathway of this substitution is not always straightforward, with two major mechanisms, the Nucleophilic Aromatic Substitution (SNAr) and the Radical Nucleophilic Substitution (SRN1), often competing.

This guide provides an in-depth, objective comparison of these reaction mechanisms for chloronitropyridines. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in designing and optimizing their synthetic strategies. Our focus is to provide a self-validating framework, grounded in authoritative sources, to navigate the nuanced reactivity of these critical building blocks.

The Dichotomy of Reactivity: SNAr vs. SRN1

The substitution of the chloro group on a nitropyridine ring by a nucleophile can proceed through fundamentally different mechanistic pathways. The predominant and more commonly encountered route is the SNAr mechanism , a two-step addition-elimination process. In contrast, the SRN1 mechanism involves a chain reaction with radical and radical-anion intermediates. The preferred pathway is dictated by a subtle interplay of factors including the substrate structure, the nature of the nucleophile, the solvent, and the reaction conditions (e.g., thermal vs. photochemical).

The SNAr Mechanism: A Stepwise Polar Pathway

The SNAr mechanism is characterized by the initial attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge of this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing nitro group and the pyridine nitrogen, particularly when the substitution occurs at the 2- or 4-position.[3] The subsequent, typically rapid, step involves the expulsion of the chloride ion to restore aromaticity.

SNAr_Mechanism cluster_0 SNA_r Mechanism Reactants Chloronitropyridine + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Addition (Rate-determining) Product Substituted Nitropyridine + Cl⁻ Meisenheimer->Product Elimination (Fast)

Caption: Generalized workflow of the SNAr mechanism.

The SRN1 Mechanism: A Radical Chain Reaction

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism offers an alternative pathway, particularly for substrates that are less activated towards polar attack or when conditions favor radical formation.[4][5] This multi-step chain reaction is initiated by the transfer of an electron to the chloronitropyridine, forming a radical anion. This radical anion then fragments to generate an aryl radical and a chloride ion. The aryl radical subsequently reacts with a nucleophile to form a new radical anion, which then transfers an electron to another molecule of the starting material, propagating the chain.

SRN1_Mechanism cluster_1 SRN1 Mechanism Initiation Initiation: Ar-Cl + e⁻ → [Ar-Cl]⁻• Propagation1 Propagation Step 1: [Ar-Cl]⁻• → Ar• + Cl⁻ Initiation->Propagation1 Propagation2 Propagation Step 2: Ar• + Nu⁻ → [Ar-Nu]⁻• Propagation1->Propagation2 Propagation3 Propagation Step 3: [Ar-Nu]⁻• + Ar-Cl → Ar-Nu + [Ar-Cl]⁻• Propagation2->Propagation3 Propagation3->Propagation1 Chain Propagation

Caption: The chain propagation cycle of the SRN1 mechanism.

Comparative Analysis: Factors Influencing the Reaction Pathway

The choice between the SNAr and SRN1 pathways is not arbitrary. A careful consideration of the following factors is crucial for predicting and controlling the reaction outcome.

FactorFavoring SNArFavoring SRN1Rationale and Experimental Insights
Substrate Strong electron-withdrawing groups (e.g., -NO2) at ortho/para positions to the leaving group.Less activated or unactivated aryl halides.The nitro group and pyridine nitrogen effectively stabilize the negative charge in the Meisenheimer complex of the SNAr pathway.[3] For SRN1, the initial electron transfer is the key step, which is less dependent on ring activation.[4]
Nucleophile Strong, non-basic nucleophiles (e.g., amines, alkoxides).Strong, bulky, and readily oxidizable nucleophiles (e.g., enolates, certain carbanions).SNAr is favored by nucleophiles that can efficiently attack the electron-deficient carbon. SRN1 is often initiated by electron transfer from the nucleophile to the substrate.
Solvent Polar aprotic solvents (e.g., DMSO, DMF).Solvents that can support radical intermediates (e.g., liquid ammonia, DMSO, benzene).Polar aprotic solvents stabilize the charged Meisenheimer complex in the SNAr reaction.[6] Solvents can influence which species acts as an electron donor in the initiation step of the SRN1 pathway.[1]
Reaction Conditions Thermal conditions.Photochemical stimulation (UV light) or the presence of radical initiators.Thermal energy is typically sufficient to overcome the activation barrier for the SNAr reaction. Photons can induce the initial electron transfer required to initiate the SRN1 chain reaction.
Inhibitors Generally not inhibited by radical scavengers.Inhibited by radical scavengers (e.g., di-tert-butylnitroxide) or oxygen.The presence of radical inhibitors breaks the chain propagation of the SRN1 mechanism, significantly slowing down or stopping the reaction.

Experimental Validation: Distinguishing Between Mechanisms

Several experimental techniques can be employed to elucidate the operative reaction mechanism.

Kinetic Studies

Kinetic analysis provides valuable insights into the reaction mechanism. SNAr reactions typically exhibit second-order kinetics, being first-order in both the chloronitropyridine and the nucleophile. The rate is dependent on the stability of the Meisenheimer complex.

Table 1: Second-Order Rate Constants for the Reaction of Chloronitropyridines with Piperidine in Ethanol at 25 °C

Chloronitropyridinek2 (L mol-1 s-1)
2-Chloro-3-nitropyridine1.3 x 10-3
2-Chloro-5-nitropyridine3.0 x 10-4
4-Chloro-3-nitropyridine1.8 x 10-2

Data compiled from various literature sources. Absolute values may vary with specific reaction conditions.

Radical Trapping and Spectroscopic Analysis

The involvement of radical intermediates in the SRN1 pathway can be confirmed through radical trapping experiments and Electron Paramagnetic Resonance (EPR) spectroscopy. Radical traps, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can intercept the radical intermediates, leading to the formation of stable adducts that can be detected by techniques like mass spectrometry. EPR spectroscopy can directly detect the presence of paramagnetic species (radicals and radical anions) in the reaction mixture.

Experimental Protocols

To provide a practical framework, we present detailed protocols for conducting a comparative study of the reaction of 2-chloro-5-nitropyridine with an amine under conditions that may favor either the SNAr or SRN1 pathway.

Protocol 1: SNAr Reaction of 2-Chloro-5-nitropyridine with Piperidine (Thermal Conditions)

Objective: To synthesize 2-(piperidin-1-yl)-5-nitropyridine via a thermally induced SNAr reaction.

Materials:

  • 2-Chloro-5-nitropyridine

  • Piperidine

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous ethanol.

  • Add piperidine (1.2 equiv) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 2-(piperidin-1-yl)-5-nitropyridine.

SNAr_Protocol_Workflow cluster_2 SNA_r Protocol Workflow Start Dissolve 2-chloro-5-nitropyridine in Ethanol Add_Nucleophile Add Piperidine Start->Add_Nucleophile Heat Reflux (78 °C) Add_Nucleophile->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification Workup->Purify Product 2-(piperidin-1-yl)-5-nitropyridine Purify->Product

Caption: Experimental workflow for the SNAr reaction.

Protocol 2: Attempted SRN1 Reaction of 2-Chloro-5-nitropyridine with a Carbanion Nucleophile (Photochemical Conditions)

Objective: To investigate the reaction of 2-chloro-5-nitropyridine with a carbanion under photochemical stimulation to favor the SRN1 pathway.

Materials:

  • 2-Chloro-5-nitropyridine

  • Diisopropylamine

  • n-Butyllithium in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • UV photoreactor (e.g., with a medium-pressure mercury lamp)

  • Schlenk line and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried Schlenk flask under an inert atmosphere.

  • Add anhydrous THF to the flask and cool to -78 °C (dry ice/acetone bath).

  • Add diisopropylamine (1.1 equiv) to the cold THF.

  • Slowly add n-butyllithium (1.0 equiv) to generate lithium diisopropylamide (LDA) in situ. Stir for 30 minutes at -78 °C.

  • In a separate Schlenk flask, dissolve 2-chloro-5-nitropyridine (1.0 equiv) in anhydrous THF.

  • Transfer the solution of 2-chloro-5-nitropyridine to the LDA solution at -78 °C.

  • Irradiate the reaction mixture with a UV lamp while maintaining the low temperature.

  • Monitor the reaction by TLC, taking aliquots carefully under an inert atmosphere.

  • Upon completion or after a set time, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and perform an aqueous workup as described in Protocol 1.

  • Analyze the product mixture by GC-MS and 1H NMR to identify the substitution product and any potential byproducts.

Analytical Methodologies: Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 95% A, ramp to 5% A over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the expected product (e.g., around 300-350 nm for aminonitropyridines).

Conclusion and Future Perspectives

The reactivity of chloronitropyridines is a rich and multifaceted area of study. While the SNAr mechanism is often the default pathway, a thorough understanding of the conditions that can trigger the SRN1 mechanism is essential for synthetic chemists. By carefully controlling the reaction parameters—substrate, nucleophile, solvent, and energy source—researchers can selectively navigate these mechanistic pathways to achieve their desired synthetic outcomes.

The continued exploration of these reaction mechanisms, particularly with the aid of computational chemistry and advanced spectroscopic techniques, will undoubtedly uncover further subtleties and expand the synthetic utility of chloronitropyridines in the development of novel pharmaceuticals and functional materials.

References

Assessing the Biological Activity of 3-Chloro-2-hydroxy-5-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Promising Class of Heterocyclic Compounds

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its ability to engage in various biological interactions. The strategic functionalization of the pyridine ring can modulate its physicochemical properties and biological activity. This guide focuses on a specific, yet promising, subclass: 3-chloro-2-hydroxy-5-nitropyridine derivatives. The introduction of a chlorine atom, a hydroxyl group, and a nitro group creates a unique electronic and steric profile, making these compounds compelling candidates for drug discovery programs.

This document provides a framework for the systematic evaluation of their biological potential, with a focus on antimicrobial and anticancer activities. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative perspective against relevant alternatives.

Anticipated Biological Activities and Mechanistic Considerations

The chemical features of this compound suggest several potential biological activities. The nitropyridine core itself is found in compounds with demonstrated antibacterial, antifungal, and anticancer effects. The presence of a halogen atom can enhance lipophilicity, potentially improving membrane permeability. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

It is hypothesized that the biological activity of these derivatives may stem from their ability to induce oxidative stress, inhibit key enzymes, or intercalate with DNA. A thorough assessment, therefore, requires a multi-pronged approach to elucidate both the efficacy and the underlying mechanism of action.

Comparative Experimental Workflows

A robust assessment of novel chemical entities necessitates a direct comparison with established agents. For antimicrobial testing, this includes standard-of-care antibiotics, while for anticancer evaluation, a comparison with clinically used chemotherapeutics is essential.

Diagram: Comparative Drug Discovery Workflow

cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization & In Vivo Studies A Synthesis of this compound Derivatives B Structural Elucidation (NMR, MS, X-ray) A->B C Antimicrobial Susceptibility Testing A->C D In vitro Cytotoxicity Assays C->D F Cell Cycle Analysis & Apoptosis Assays D->F E Determination of MIC & MBC E->F G Enzyme Inhibition Assays F->G H Structure-Activity Relationship (SAR) Studies I Animal Models of Infection or Cancer H->I

Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

In-Depth Protocol: Antimicrobial Susceptibility Testing

The initial step in evaluating the antimicrobial potential of this compound derivatives is to determine their minimum inhibitory concentration (MIC). This is the lowest concentration of a compound that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Comparative Data Presentation

To facilitate a clear comparison, the MIC values of the novel derivatives should be tabulated alongside those of standard antibiotics.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Derivative 11632>64
Derivative 281664
Vancomycin1>128>128
Ciprofloxacin0.50.251

Note: The data presented in this table is illustrative and should be replaced with experimentally determined values.

In-Depth Protocol: In Vitro Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Incubate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Comparative Data Presentation
CompoundHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Derivative 112.525.830.1
Derivative 28.215.118.9
Doxorubicin0.51.22.5

Note: The data presented in this table is illustrative and should be replaced with experimentally determined values.

Mechanistic Insights: Potential Signaling Pathways

Understanding the mechanism of action is crucial for the further development of any lead compound. For nitropyridine derivatives, several pathways could be implicated in their biological effects.

Diagram: Potential Anticancer Mechanisms

cluster_0 Cellular Effects cluster_1 Downstream Signaling Compound 3-Chloro-2-hydroxy- 5-nitropyridine Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Topoisomerases) Compound->Enzyme_Inhibition ROS->DNA_Damage p53 ↑ p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Enzyme_Inhibition->Cell_Cycle_Arrest Caspase Caspase Cascade Activation p53->Caspase p53->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized signaling pathways leading to apoptosis induced by nitropyridine derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic and comparative evaluation of a library of these derivatives, as outlined in this guide, is essential for identifying lead compounds with potent and selective biological activity. Future studies should focus on elucidating the precise molecular targets and mechanisms of action, as well as optimizing the lead compounds to improve their efficacy and safety profiles. In vivo studies in relevant animal models will be the ultimate validation of their therapeutic potential.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2-hydroxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work extends beyond synthesis and analysis; it encompasses the entire lifecycle of a chemical, including its responsible disposal. 3-Chloro-2-hydroxy-5-nitropyridine, a substituted pyridine derivative, is a valuable intermediate. However, its chlorinated and nitrated structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to move beyond simple checklists, offering a deep understanding of the causality behind each procedural step, grounded in established safety and regulatory standards.

Hazard Profile and Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the compound's intrinsic hazards. The presence of chlorine, a nitro group, and a pyridine ring confers specific toxicological and environmental risks that dictate its handling and final disposition.

Table 1: Hazard Profile of this compound and Related Compounds

Hazard TypeSpecific HazardRationale & Implication for Disposal
Health Harmful if swallowed.[1][2][3]Ingestion can lead to acute toxicity. Waste containers must be securely sealed and clearly labeled to prevent accidental ingestion.
Causes skin irritation.[1][2][3][4][5]Direct contact can cause inflammation and irritation. This mandates the use of appropriate chemical-resistant gloves during all handling and disposal activities.
Causes serious eye irritation or damage.[1][3][4]The compound can cause significant injury upon contact with eyes. Safety goggles or a face shield are non-negotiable personal protective equipment.
May cause respiratory irritation.[1][2][3][4][5]Inhalation of dust or aerosols can irritate the respiratory tract. All handling, including waste consolidation, must occur in a certified chemical fume hood.
Environmental Harmful to aquatic life with long-lasting effects.[1]Improper disposal can lead to the contamination of waterways, posing a significant threat to aquatic ecosystems. Sewer disposal is strictly prohibited.
Physical Thermal decomposition releases toxic gases.[4][5][6][7]In the event of a fire, hazardous byproducts such as nitrogen oxides (NOx) and hydrogen chloride (HCl) gas are generated. This informs firefighting measures and underscores the need for incineration in a controlled environment.
Chemical Incompatible with strong oxidizing agents, acids, and bases.[5][6][7][8]Accidental mixing with incompatible materials can lead to vigorous, exothermic reactions. Waste streams must be strictly segregated.

Immediate Safety Protocols: Pre-Disposal Operations

Before waste is even generated, establishing a safe operational framework is paramount. This includes the consistent use of appropriate Personal Protective Equipment (PPE) and readiness for emergency situations.

Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal

PPE ItemSpecificationProtective Function
Eye/Face Protection Tight-sealing safety goggles or a full-face shield.[6]Prevents eye contact with solid particles or splashes of solutions containing the compound.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Prevents skin absorption and irritation. Always check manufacturer compatibility data. Nitrile gloves may offer limited protection and are not recommended for prolonged contact.
Body Protection Fully-buttoned laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection Not typically required when working in a fume hood. If engineering controls fail or for spill cleanup, use a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates.[6]Prevents inhalation of airborne dust or aerosols.
Emergency Procedures for Spills and Exposures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[4][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][6]

  • Spill: Evacuate the area. Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a suitable, sealed container, and dispose of it as hazardous waste.[6][8][9] Do not allow the spill to enter drains or waterways.[9]

The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for managing this compound waste from the point of generation to its final handoff for disposal.

Step 1: Waste Classification and Segregation

This is the most critical step. This compound is a halogenated organic compound .[10] As such, it must be disposed of in a designated halogenated organic waste stream.

  • Action: Collect all waste containing this compound—including pure solid, solutions, and contaminated materials (e.g., weigh boats, wipes)—in a container specifically designated for Halogenated Organic Waste .

  • Causality: Disposal facilities use different processes for halogenated and non-halogenated waste. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl).[11] Mixing these waste streams leads to regulatory non-compliance and significantly increases disposal costs.

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Action: Use a chemically compatible, sealable, and airtight container. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. Ensure the container is clean and in good condition before use.[8]

  • Causality: A robust, sealed container prevents the release of vapors and protects against spills. Chemical compatibility prevents the degradation of the container itself.

Step 3: Labeling

Proper labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name, "this compound," and list all other components and their approximate concentrations.

  • Causality: Accurate labeling informs laboratory personnel and waste handlers of the container's contents and associated hazards, ensuring it is handled correctly at every stage.

Step 4: Temporary Storage (Satellite Accumulation)

Waste must be stored safely in the laboratory pending collection.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation. The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks. Store it away from incompatible materials like strong acids, bases, and oxidizing agents.[8]

  • Causality: The SAA provides a controlled location for waste, minimizing the risk of spills and accidental mixing with incompatible chemicals. Secondary containment is a crucial safeguard against environmental release.

Step 5: Arranging for Disposal

The final step is to transfer the waste to trained professionals.

  • Action: Once the container is full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for requesting a collection.[8][12]

  • Causality: EHS personnel are trained and equipped to handle, transport, and consolidate hazardous waste in compliance with all federal and local regulations, such as those stipulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13]

Approved Disposal Technologies: The Fate of Your Waste

Understanding the final destination of your chemical waste reinforces the importance of the preceding steps.

  • High-Temperature Incineration: This is the EPA-recommended and most common disposal method for halogenated organic wastes.[11][12] The waste is destroyed at temperatures exceeding 1,800°F (982°C) in a regulated hazardous waste incinerator. The high temperature breaks down the molecule into simpler components, and the off-gases are "scrubbed" to remove harmful byproducts like hydrogen chloride.

  • Landfill/Sewer Disposal: These methods are strictly prohibited . The compound's aquatic toxicity and persistence in the environment make release into the sewer or landfill illegal and environmentally irresponsible.[1]

Logical Flowchart for Disposal Decision-Making

The following diagram provides a visual guide to the disposal workflow, ensuring all critical steps are considered in the correct sequence.

G Disposal Workflow for this compound start Start: Waste Generated classify Classify as HALOGENATED ORGANIC WASTE start->classify container Select Leak-Proof, Compatible Container classify->container label Affix 'Hazardous Waste' Label with Full Chemical Name container->label store Store in Designated Satellite Area with Secondary Containment label->store check_incompat Ensure Segregation from Acids, Bases, Oxidizers store->check_incompat pickup Contact EHS for Waste Pickup check_incompat->pickup Segregation Confirmed end_process End: Responsible Disposal via Approved Incineration pickup->end_process

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.